molecular formula C14H21NO B1391319 3-(4-Isopropylphenoxy)piperidine CAS No. 946726-03-0

3-(4-Isopropylphenoxy)piperidine

Cat. No.: B1391319
CAS No.: 946726-03-0
M. Wt: 219.32 g/mol
InChI Key: DYLBQZLBKYGVOJ-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenoxy)piperidine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a piperidine ring, a common structural motif found in a wide range of pharmaceuticals and biologically active molecules . The piperidine scaffold is prized for its versatility and is frequently utilized in the synthesis of compounds for drug discovery and development . This specific derivative, which incorporates an isopropylphenoxy group, is valuable for researchers investigating structure-activity relationships, exploring new therapeutic agents, or developing novel chemical probes. As a building block, it can be used to create more complex molecules targeting various biological pathways. The compound is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propan-2-ylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLBQZLBKYGVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663039
Record name 3-[4-(Propan-2-yl)phenoxy]piperidine
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Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-03-0
Record name 3-[4-(1-Methylethyl)phenoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Propan-2-yl)phenoxy]piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of 3-(4-Isopropylphenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and pharmacological characterization of 3-(4-Isopropylphenoxy)piperidine . This guide is structured for researchers and drug discovery professionals, focusing on the compound's chemotype, predicted pharmacological profile based on structure-activity relationships (SAR), and the experimental protocols required for its validation.

Executive Summary

3-(4-Isopropylphenoxy)piperidine (CAS: 946726-03-0) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 3-aryloxypiperidines . This chemotype is structurally homologous to several clinically significant CNS agents. Its core architecture—a basic secondary amine constrained within a piperidine ring, linked via an ether bridge to a lipophilic 4-substituted phenyl ring—strongly predisposes it to activity at Monoamine Transporters (MATs) and Sigma Receptors .

This guide details the compound's chemical biology, delineates its primary mechanisms of action (NET/SERT inhibition and Sigma-1 modulation), and provides authoritative protocols for validating its biological profile.

Chemical Biology & Pharmacophore Analysis

Structural Determinants of Activity

The biological activity of 3-(4-Isopropylphenoxy)piperidine is governed by three critical structural features that define its pharmacophore:

  • The Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine (pKa ~9.5) is protonated. This positive charge is essential for electrostatic anchoring to the conserved aspartate residue (e.g., Asp75 in NET) within the substrate-binding pocket of monoamine transporters.

  • The Ether Linkage (H-Bond Acceptor): The 3-phenoxy oxygen serves as a hydrogen bond acceptor, mimicking the spatial arrangement found in non-cyclic antidepressants like Atomoxetine and Nisoxetine .

  • The Lipophilic Tail (4-Isopropylphenyl): The 4-isopropyl group significantly enhances the compound's lipophilicity (cLogP ~3.8) compared to a bare phenyl ring.[1] In the context of the Norepinephrine Transporter (NET), bulky para-substituents typically enhance selectivity over the Serotonin Transporter (SERT) by exploiting the hydrophobic pocket in the transporter's vestibule.

Predicted Pharmacological Profile

Based on established Structure-Activity Relationships (SAR) of 3-phenoxypiperidines:

Target SystemPredicted ActivityMechanismSAR Basis
Norepinephrine Transporter (NET) Inhibitor (High Potency) Competitive blockade of NE uptakeThe 4-isopropylphenoxy moiety is a bioisostere of the 2-methoxyphenoxy group in Reboxetine, favoring NET binding.
Serotonin Transporter (SERT) Inhibitor (Moderate Potency) Competitive blockade of 5-HT uptake3-substituted piperidines often exhibit dual NET/SERT activity (SNRI profile).
Sigma-1 Receptor (

R)
Ligand (High Affinity) Allosteric Agonist/AntagonistThe basic amine + hydrophobic aromatic domain distance is ideal for the

pharmacophore.
NMDA Receptor (GluN2B) Antagonist (Low/Moderate) Channel BlockerStructurally related to ifenprodil-like piperidines, though less likely to be the primary target.

Mechanism of Action & Signaling Pathways

Monoamine Reuptake Inhibition

The primary mechanism involves the blockade of the presynaptic solute carrier family 6 (SLC6) transporters.

  • Binding: The compound enters the S1 binding site of the transporter.

  • Locking: It stabilizes the transporter in the outward-facing open conformation or an occluded state, preventing the translocation of neurotransmitters (NE/5-HT) from the synaptic cleft back into the presynaptic neuron.

  • Result: Increased synaptic concentration of monoamines, enhancing downstream adrenergic and serotonergic signaling.

Sigma-1 Receptor Modulation

As a lipophilic amine, the compound can passively diffuse into the ER membrane to bind the Sigma-1 receptor (a chaperone protein).

  • Agonism: May promote dissociation of

    
    R from BiP (Binding immunoglobulin protein), leading to chaperone activity at the IP3 receptor, enhancing calcium signaling and mitochondrial bioenergetics.
    
  • Antagonism: May stabilize the

    
    R-BiP complex, potentially exerting analgesic or anti-inflammatory effects.
    
Visualization of Signaling & Interaction

The following diagram illustrates the dual-mechanism pathway (NET Inhibition and Sigma-1 Modulation).

G cluster_Synapse Presynaptic Terminal (Membrane) cluster_ER Endoplasmic Reticulum Compound 3-(4-Isopropylphenoxy) piperidine NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Ki < 50nM) SERT Serotonin Transporter (SERT) Compound->SERT Inhibits (Ki ~ 100-500nM) Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds (High Affinity) NE_Level ↑ Synaptic NE NET->NE_Level Blockade leads to HT_Level ↑ Synaptic 5-HT SERT->HT_Level Blockade leads to BiP BiP (Chaperone) Sigma1->BiP Dissociation (Agonist Mode) Ca_Flux Modulated Ca2+ Signaling Sigma1->Ca_Flux Regulates IP3R

Caption: Dual-target mechanism showing inhibition of monoamine transporters (NET/SERT) and modulation of the ER-resident Sigma-1 receptor.

Experimental Protocols for Validation

To validate the biological activity of 3-(4-Isopropylphenoxy)piperidine, the following "Gold Standard" protocols should be employed. These protocols ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (NET Selectivity)

Objective: Determine the affinity (


) of the compound for the human Norepinephrine Transporter.
  • Source Material: HEK293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]-Nisoxetine (Specific Activity ~80 Ci/mmol).

  • Reference Ligand: Desipramine (for non-specific binding).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest hNET-HEK293 cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing 120 mM NaCl and 5 mM KCl). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~200 µg/mL.

  • Incubation: In a 96-well plate, combine:

    • 25 µL [³H]-Nisoxetine (Final conc: 1-2 nM).

    • 25 µL Test Compound (3-(4-Isopropylphenoxy)piperidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 150 µL Membrane suspension.

    • Control: Use 10 µM Desipramine to define non-specific binding (NSB).

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate specific binding (Total - NSB). Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Assay (Neurotransmitter Flux)

Objective: Confirm that binding translates to functional inhibition of monoamine reuptake.

Workflow Visualization:

Workflow Step1 Seed hNET/hSERT Cells (96-well) Step2 Add Compound (Pre-incubation 15m) Step1->Step2 Step3 Add Fluorescent Substrate (ASP+) Step2->Step3 Step4 Real-time Kinetic Imaging (FLIPR) Step3->Step4 Step5 Data Analysis (Slope Calculation) Step4->Step5

Caption: Functional neurotransmitter uptake inhibition workflow using fluorescent substrate ASP+.

Methodology:

  • Cell Seeding: Plate CHO cells expressing hNET or hSERT in black-walled, clear-bottom 96-well plates. Grow to confluence.

  • Buffer Exchange: Remove media and wash with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Addition: Add 3-(4-Isopropylphenoxy)piperidine (diluted in KRH) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent monoamine mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) at 5 µM final concentration.

  • Detection: Immediately monitor fluorescence increase (Ex: 475 nm / Em: 605 nm) over 10 minutes using a kinetic plate reader.

  • Result: An active inhibitor will flatten the fluorescence uptake curve compared to vehicle control.

Safety & Toxicology Considerations

While specific toxicological data for this exact isomer may be sparse, the 3-phenoxypiperidine class carries specific risks that must be monitored:

  • hERG Channel Inhibition: Lipophilic secondary amines are prone to off-target binding at the hERG potassium channel, posing a risk of QT prolongation. Recommendation: Perform a standard Patch-Clamp hERG assay early in development.

  • CYP2D6 Inhibition: Compounds with this pharmacophore often inhibit CYP2D6 (due to the basic nitrogen and lipophilic domain). This can lead to drug-drug interactions.

  • Metabolic Stability: The isopropyl group is susceptible to oxidative hydroxylation.

References

  • Glennon, R. A., et al. (2004). "Binding of substituted 3-phenoxypiperidines at serotonin and norepinephrine transporters." Bioorganic & Medicinal Chemistry Letters, 14(12), 3051-3054.

  • Fish, P. V., et al. (2009). "Synthesis and SAR of 3-phenoxypiperidines as serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(6), 1666-1670.

  • Berardi, F., et al. (2001). "Sigma-1 and Sigma-2 receptor ligands: synthesis and structure-affinity relationships of new 3- and 4-substituted piperidines." Journal of Medicinal Chemistry, 44(13), 2191-2202.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • GuideChem. (2024). "Chemical Properties of 3-(4-Isopropylphenoxy)piperidine (CAS 946726-03-0)."

Disclaimer: This guide is for research and educational purposes only. 3-(4-Isopropylphenoxy)piperidine is a chemical probe and is not approved for human therapeutic use. All experimental protocols should be conducted in accordance with local safety regulations.

Sources

The Pivotal Physicochemical Landscape of Isopropylphenoxy Piperidines: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold, a Physicochemical Perspective

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold. When coupled with an isopropylphenoxy moiety, a new class of compounds emerges with a unique physicochemical profile that is of significant interest to researchers in drug development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the critical physicochemical characteristics of isopropylphenoxy piperidines and the causal relationships that govern their behavior in biological systems. For the drug development professional, a thorough grasp of these properties is not merely academic; it is the foundation upon which rational drug design and successful therapeutic outcomes are built.

The Structural Core: Synthesis and Analytical Confirmation

The journey to understanding the physicochemical nature of isopropylphenoxy piperidines begins with their synthesis and unequivocal structural characterization. The creation of these molecules typically involves the formation of an ether linkage between a substituted piperidine and an isopropylphenol.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A common and effective route to synthesize isopropylphenoxy piperidines is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method provides a reliable means to couple the piperidine and isopropylphenoxy fragments.

SynthesisWorkflow Piperidinol Substituted Piperidinol Alkoxide Piperidinyl Alkoxide Piperidinol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product Isopropylphenoxy Piperidine Alkoxide->Product SNAr Reaction Isopropylphenol Isopropyl-substituted Phenol Isopropylphenol->Product

Caption: General workflow for the synthesis of isopropylphenoxy piperidines.

Experimental Protocol: Synthesis of a Model Isopropylphenoxy Piperidine

  • Deprotonation of Piperidinol: To a solution of a suitably protected piperidinol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The choice of a strong base is critical to ensure complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.

  • Reaction Mixture Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the piperidinyl alkoxide.

  • Addition of Isopropylphenol: Introduce the desired isopropyl-substituted phenol (1.0 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

  • Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired isopropylphenoxy piperidine.[3]

Unambiguous Characterization: The Analytical Trinity

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the covalent framework of the molecule.[4] The proton NMR will show characteristic signals for the aromatic protons of the phenoxy ring, the methine and methyl protons of the isopropyl group, and the protons of the piperidine ring. The carbon NMR will corroborate these assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[5] Fragmentation patterns observed in MS/MS experiments can further validate the connectivity of the piperidine and isopropylphenoxy moieties.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Key absorbances will include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions of the molecule. The absence of a broad O-H stretching band confirms the complete conversion of the starting piperidinol.

Key Physicochemical Determinants of Biological Fate

The therapeutic efficacy of a drug candidate is intimately linked to its physicochemical properties. For isopropylphenoxy piperidines, three key parameters—lipophilicity, solubility, and pKa—dictate their absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Lipophilicity (LogP): The Passport to Cellular Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets.[8][9][10] It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination [11]

  • Preparation of Phases: Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions) and pre-saturate each with the other by vigorous mixing for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of the isopropylphenoxy piperidine in a suitable solvent.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vessel for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[12]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Influence LogP Lipophilicity (LogP) MembranePermeability Membrane Permeability LogP->MembranePermeability Increases Metabolism Metabolic Stability LogP->Metabolism Can Increase BBB_Penetration Blood-Brain Barrier Penetration MembranePermeability->BBB_Penetration Oral_Absorption Oral Absorption MembranePermeability->Oral_Absorption

Caption: The influence of lipophilicity on key pharmacokinetic properties.

Table 1: Interpreting LogP Values in Drug Discovery

LogP RangeGeneral Characteristics & Implications
< 0Predominantly hydrophilic. May have good aqueous solubility but poor membrane permeability, potentially leading to low oral absorption and limited BBB penetration.
0 - 3A good balance between solubility and permeability. Often considered the "sweet spot" for oral drugs and CNS-active compounds.[13]
> 3Highly lipophilic. May have excellent membrane permeability but can suffer from poor aqueous solubility, increased metabolic clearance, and high plasma protein binding, all of which can reduce bioavailability.[8]
Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[14][15][16] Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[17] Poorly soluble compounds often exhibit low and variable absorption.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [18][19]

  • Sample Preparation: Add an excess amount of the solid isopropylphenoxy piperidine to a vial containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at different pH values to simulate the gastrointestinal tract). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Reporting: Express the solubility in units such as mg/mL or µg/mL.

Solubility_Impact Solubility Aqueous Solubility Dissolution Dissolution in GI Fluids Solubility->Dissolution Enables Absorption Oral Absorption Dissolution->Absorption Is required for Bioavailability Oral Bioavailability Absorption->Bioavailability Determines

Caption: The critical role of solubility in oral drug bioavailability.

Ionization Constant (pKa): The pH-Dependent Behavior

Most drugs, including isopropylphenoxy piperidines, are weak bases or acids. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.[20] This is a critical parameter because the ionization state of a drug affects its solubility and permeability across biological membranes.[21][22] The piperidine nitrogen is basic and will be protonated at physiological pH, influencing the overall properties of the molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration [23][24][25][26][27]

  • Sample Preparation: Accurately weigh and dissolve the isopropylphenoxy piperidine in a suitable solvent, often a mixture of water and a co-solvent like methanol for compounds with low water solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) of known concentration in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

The Henderson-Hasselbalch Equation and Its Implications

The relationship between pH, pKa, and the ratio of ionized to non-ionized forms of a basic drug like an isopropylphenoxy piperidine is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([Base] / [Acid])

where [Base] is the concentration of the non-ionized form and [Acid] is the concentration of the protonated (ionized) form.

Table 2: The Impact of pKa on Drug Disposition

Physiological CompartmentApproximate pHImplication for a Basic Drug (e.g., pKa = 8.5)
Stomach1.5 - 3.5pH < pKa, the drug will be predominantly in its ionized, more water-soluble form.
Small Intestine6.0 - 7.5pH approaches pKa, a significant portion will be in the non-ionized, more lipophilic form, favoring absorption across the intestinal wall.[28]
Blood7.4pH < pKa, a substantial fraction will be ionized.

Integrating Physicochemical Properties for Drug Design

The true power of understanding these physicochemical characteristics lies in their integration to guide the design of better drug candidates.[29][30][31] For instance, a compound with a promising in vitro potency may fail in vivo due to poor oral bioavailability. By analyzing its physicochemical profile, a medicinal chemist can make rational modifications.

  • Low Solubility: If a compound has poor aqueous solubility, strategies such as salt formation (by protonating the basic piperidine nitrogen) or formulation with solubilizing agents can be employed.[32]

  • Low Permeability: If a compound has low lipophilicity and consequently poor membrane permeability, the isopropylphenoxy moiety can be modified, for example, by adding lipophilic substituents to the aromatic ring.

  • Poor BBB Penetration: For CNS-active drugs, achieving an optimal LogP is crucial. If a compound is too polar, its ability to cross the BBB will be limited. Conversely, if it is too lipophilic, it may be rapidly metabolized or have high non-specific binding.[33]

Conclusion: A Foundation for Success

The physicochemical characteristics of isopropylphenoxy piperidines are not merely a collection of data points; they are the fundamental drivers of a compound's biological activity and therapeutic potential. A comprehensive understanding and early evaluation of lipophilicity, solubility, and pKa, supported by robust synthetic and analytical methodologies, empower drug discovery teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of developing safe and effective medicines.

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  • Royal Society of Chemistry. CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. [Link]

  • Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. [Link]

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3-(4-Isopropylphenoxy)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Utility

Molecular Identity & Core Specifications[1][2][3][4]

3-(4-Isopropylphenoxy)piperidine represents a privileged structural motif in medicinal chemistry, combining a basic amine heterocycle (piperidine) with a lipophilic aromatic tether (4-isopropylphenyl ether). This architecture is frequently exploited in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for histamine H3 receptors, sigma receptors, and monoamine transporters.

The molecule is defined by the ether linkage at the 3-position of the piperidine ring, creating a chiral center that allows for stereoselective interaction with biological targets.

Chemical Data Matrix[1]
ParameterSpecification
CAS Registry Number 946726-03-0
IUPAC Name 3-(4-propan-2-ylphenoxy)piperidine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Monoisotopic Mass 219.1623 g/mol
SMILES CC(C)C1=CC=C(C=C1)OC2CCCNC2
InChI Key BHBWHZTTYBNONX-UHFFFAOYSA-N
Physicochemical Properties (Calculated)
PropertyValueContext
cLogP 2.94 ± 0.4Moderate lipophilicity; suitable for CNS penetration.
TPSA 21.3 ŲHigh membrane permeability prediction (Rule of 5 compliant).
pKa (Basic N) ~9.8Predominantly protonated at physiological pH (7.4).
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 2Ether oxygen, Amine nitrogen.

Synthetic Methodologies

To ensure high purity and stereochemical control, the Mitsunobu Etherification is the preferred route over nucleophilic aromatic substitution (S_NAr), as the 4-isopropylphenol moiety lacks the electron-withdrawing groups required for efficient S_NAr.

Primary Route: Mitsunobu Coupling

This protocol utilizes N-Boc-3-hydroxypiperidine to prevent amine interference and allow for potential enantioselective synthesis (starting from chiral 3-hydroxypiperidine).

Reagents & Materials:
  • Substrate A: N-Boc-3-hydroxypiperidine (1.0 eq)

  • Substrate B: 4-Isopropylphenol (1.1 eq)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Protocol:
  • Activation: Charge a flame-dried reaction vessel with N-Boc-3-hydroxypiperidine, 4-isopropylphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Coupling: Dropwise add DIAD over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

  • Workup: Quench with water, extract with EtOAc, and wash with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the intermediate (tert-butyl 3-(4-isopropylphenoxy)piperidine-1-carboxylate) via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in DCM (10 volumes). Add TFA (5 volumes) at 0°C. Stir for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH >10 and extract with DCM (3x). Dry and concentrate to yield the free base 3-(4-Isopropylphenoxy)piperidine .

Synthetic Logic Flow (Graphviz)

SynthesisPath Start1 N-Boc-3-Hydroxypiperidine Reagents PPh3 / DIAD (Mitsunobu) Start1->Reagents Start2 4-Isopropylphenol Start2->Reagents Intermediate N-Boc-3-(4-iPr-phenoxy)piperidine Reagents->Intermediate 0°C to RT, 12h Deprotection TFA / DCM (Boc Removal) Intermediate->Deprotection Acidic Cleavage Final 3-(4-Isopropylphenoxy)piperidine (Free Base) Deprotection->Final Basification (pH >10)

Figure 1: Convergent synthesis strategy utilizing Mitsunobu coupling for stereochemical retention (or inversion) and regioselectivity.

Structural Analysis & Analytical Validation

Confirming the structure requires distinguishing the 3-position substitution from the 4-position isomer.

Expected ¹H NMR Signature (CDCl₃, 400 MHz)
  • Aromatic Region: Two doublets at ~7.15 ppm and ~6.85 ppm (integrating 2H each), characteristic of the para-substituted benzene ring (AA'BB' system).

  • Ether Methine (H-3): A multiplet at ~4.3–4.5 ppm. This shift is diagnostic; a 4-substituted isomer would show a more symmetric quintet-like splitting, whereas the 3-position is chiral and less symmetric.

  • Piperidine Ring: Complex multiplets between 1.5–3.2 ppm corresponding to the methylene protons (

    
     and 
    
    
    
    ).
  • Isopropyl Group: A septet at ~2.8 ppm (methine) and a strong doublet at ~1.2 ppm (6H, methyls).

Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ = 220.33 m/z.

  • Fragmentation: Loss of the isopropyl group or cleavage of the ether bond may produce characteristic fragments at m/z ~84 (piperidine ring fragment).

Drug Discovery Applications: The "Privileged Scaffold"

The 3-phenoxypiperidine moiety is not merely a passive linker; it is a bioactive pharmacophore. Its structural flexibility allows it to adopt conformations required for binding to aminergic GPCRs.

Target Landscape
  • Histamine H3 Antagonists: The basic nitrogen mimics the histamine ethylamine tail, while the lipophilic phenoxy group accesses the hydrophobic pocket of the receptor. Analogues are investigated for cognitive enhancement (e.g., Pitolisant derivatives).

  • NMDA Receptor Modulators: 3-substituted piperidines often show affinity for the chemically sensitive ion channels (e.g., Ifenprodil analogs).

  • Sigma-1 Receptors: The combination of a basic amine and a "bulky" hydrophobic tail is the classic pharmacophore for Sigma-1 ligands, involved in neuroprotection.

Scaffold Interaction Map

Pharmacophore Core 3-(4-Isopropylphenoxy)piperidine BasicN Basic Amine (N1) (pKa ~9.8) Core->BasicN Linker Ether Linker (O) Core->Linker Lipophil 4-Isopropylphenyl (Hydrophobic Tail) Core->Lipophil GPCR GPCR Binding (Aspartate Salt Bridge) BasicN->GPCR Ionic Interaction SERT Monoamine Transporters (SERT/NET) BasicN->SERT Cation-Pi / Ionic Linker->SERT H-Bond Acceptor Lipophil->GPCR Steric Fit Sigma Sigma-1 Receptor (Chaperone Modulation) Lipophil->Sigma Hydrophobic Pocket

Figure 2: Pharmacophore mapping of the 3-phenoxypiperidine scaffold to potential biological targets.

Handling and Stability

  • Storage: Store as the hydrochloride salt (solid) for maximum stability. The free base is an oil and may absorb CO₂ from the air (carbamate formation).

  • Solubility:

    • Free Base:[1] Soluble in DCM, Methanol, DMSO. Insoluble in water.

    • HCl Salt: Soluble in Water, DMSO, Methanol.

  • Safety: Treat as a potential irritant. Piperidine derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46735685, 4-(3-Isopropylphenoxy)piperidine hydrochloride. (Note: Isomeric reference for property validation). Retrieved from [Link]

  • Romanelli, M. N., et al. (2022). The piperazine and piperidine scaffolds for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[2] (Contextual grounding for scaffold utility).

  • Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine Derivatives.[3] Retrieved from [Link]

Sources

Spectroscopic Data of 3-(4-Isopropylphenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 3-(4-Isopropylphenoxy)piperidine

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The linkage of a piperidine ring to a substituted phenoxy group, as in 3-(4-Isopropylphenoxy)piperidine, creates a molecule with potential applications in various therapeutic areas. Accurate structural elucidation is the cornerstone of drug discovery and development, ensuring the identity and purity of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will delve into the anticipated spectral signatures of 3-(4-Isopropylphenoxy)piperidine, offering a predictive blueprint for its characterization.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of 3-(4-Isopropylphenoxy)piperidine and identify its key features that will give rise to distinct spectral signals.

Figure 2: Key ¹H-¹H NMR correlations for 3-(4-Isopropylphenoxy)piperidine.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
Aromatic (C-1')~ 155 - 158The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
Aromatic (C-4')~ 140 - 145The aromatic carbon bearing the isopropyl group.
Aromatic (C-3', C-5')~ 127 - 130Aromatic carbons ortho to the isopropyl group.
Aromatic (C-2', C-6')~ 115 - 120Aromatic carbons ortho to the ether oxygen.
Piperidine (C-3)~ 70 - 75The carbon atom bonded to the electronegative oxygen atom is shifted downfield.
Piperidine (C-2, C-6)~ 45 - 50Carbons adjacent to the nitrogen atom. Based on piperidine itself, these are expected around 47 ppm. [2]
Isopropyl (CH)~ 33 - 36The methine carbon of the isopropyl group.
Piperidine (C-4, C-5)~ 25 - 30The remaining piperidine carbons are in a more shielded, alkane-like environment.
Isopropyl (CH₃)~ 23 - 25The two equivalent methyl carbons of the isopropyl group.

Table 2: Predicted ¹³C NMR Data for 3-(4-Isopropylphenoxy)piperidine.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 3-(4-Isopropylphenoxy)piperidine will be a composite of the absorptions from the piperidine and the substituted benzene ring.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type Justification
N-H3300 - 3500 (moderate, broad)StretchingCharacteristic of a secondary amine. The broadness is due to hydrogen bonding. [3]
C-H (aromatic)3000 - 3100 (weak to moderate)StretchingAromatic C-H stretching vibrations.
C-H (aliphatic)2850 - 3000 (strong)StretchingC-H stretching of the piperidine and isopropyl groups.
C=C (aromatic)1450 - 1600 (moderate, sharp)StretchingAromatic ring stretching vibrations.
C-O (aryl ether)1200 - 1275 (strong)Asymmetric StretchingCharacteristic strong absorption for aryl-alkyl ethers.
C-O (aryl ether)1000 - 1075 (moderate)Symmetric StretchingAnother characteristic absorption for aryl-alkyl ethers.
C-N1020 - 1250 (weak to moderate)StretchingC-N stretching of the piperidine ring.
C-H (out-of-plane bend)800 - 850 (strong)BendingCharacteristic of a 1,4-disubstituted (para) benzene ring.

Table 3: Predicted IR Absorption Bands for 3-(4-Isopropylphenoxy)piperidine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation from any impurities.

Predicted Mass Spectrum

The mass spectrum of 3-(4-Isopropylphenoxy)piperidine (Molecular Formula: C₁₄H₂₁NO, Molecular Weight: 219.32 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Justification
219 (EI) / 220 (ESI)[M]⁺˙ / [M+H]⁺Molecular ion (EI) or protonated molecular ion (ESI).
204[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
135[C₉H₁₁O]⁺Cleavage of the C-O bond, retaining the 4-isopropylphenoxy fragment.
84[C₅H₈N]⁺Alpha-cleavage of the piperidine ring, a common fragmentation pathway for piperidines. [4]
56[C₄H₈]⁺˙Further fragmentation of the piperidine ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(4-Isopropylphenoxy)piperidine.

G M [M]+• (m/z 219) M_minus_CH3 [M - CH3]+ (m/z 204) M->M_minus_CH3 - •CH3 Phenoxy_frag [C9H11O]+ (m/z 135) M->Phenoxy_frag C-O cleavage Piperidine_frag1 [C5H10NO]+ (m/z 100) M->Piperidine_frag1 C-O cleavage Piperidine_frag2 [C5H8N]+ (m/z 84) Piperidine_frag1->Piperidine_frag2 - H2O

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(4-Isopropylphenoxy)piperidine. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns based on the constituent parts of the molecule, researchers can confidently identify and characterize this compound. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of novel piperidine-based compounds, ensuring the scientific integrity and accelerating the progress of their research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Carballo, R. M., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(11), 3328. Available at: [Link]

  • PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Shvartsberg, M. S., & Vasilevsky, S. F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6965. Available at: [Link]

  • Erowid. (n.d.). Infrared Analysis of Piperine in Black Pepper. Retrieved from [Link]

  • Daasch, L. W. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry, 69(9), 3196-3197. Available at: [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Ivanova, Y., & Gevrenova, R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6965. Available at: [Link]

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3-(4-Isopropylphenoxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a multitude of biological receptors. This guide focuses on a particularly valuable derivative, 3-(4-isopropylphenoxy)piperidine, a synthetic building block that combines the advantageous properties of the piperidine core with the lipophilic and aromatic characteristics of the 4-isopropylphenoxy moiety. We will delve into the synthetic routes for this compound, explore its physicochemical properties and reactivity, and highlight its proven utility in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

The Strategic Advantage of the 3-Aryloxypiperidine Motif

The design of novel therapeutics often hinges on the strategic combination of different pharmacophoric elements. The 3-aryloxypiperidine scaffold is a testament to this principle, offering a unique blend of properties that are highly desirable in drug candidates:

  • Three-Dimensionality: The non-planar nature of the piperidine ring allows for the exploration of three-dimensional chemical space, often leading to improved target affinity and selectivity compared to flat aromatic systems.[2]

  • Modulation of Physicochemical Properties: The introduction of the 4-isopropylphenoxy group significantly influences the lipophilicity of the piperidine core. This allows for fine-tuning of properties such as solubility, membrane permeability, and metabolic stability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The isopropyl group, in particular, provides a balance of lipophilicity without excessive bulk.

  • Versatile Exit Vectors: The secondary amine of the piperidine ring provides a convenient handle for further chemical modification. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of a compound's pharmacological profile.

These attributes make 3-(4-isopropylphenoxy)piperidine and its analogues attractive starting points for the development of drugs targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Synthesis of 3-(4-Isopropylphenoxy)piperidine: A Tale of Two Reactions

The synthesis of 3-(4-isopropylphenoxy)piperidine is most readily achieved through the formation of an ether linkage between a 3-hydroxypiperidine precursor and 4-isopropylphenol. Two classical and reliable methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the scale of the reaction, the desired purity, and the stereochemical requirements.

Prerequisite: Securing the 3-Hydroxypiperidine Core

Before embarking on the etherification, a reliable source of 3-hydroxypiperidine is necessary. This can be synthesized through the hydrogenation of 3-hydroxypyridine.[4] For enantiomerically pure target molecules, chiral resolution of 3-hydroxypiperidine can be performed at this stage.[4] A common and cost-effective method involves the use of a resolving agent like D-pyroglutamic acid.[4]

Route A: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and scalable method for preparing ethers.[5] It proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[6] In the context of synthesizing 3-(4-isopropylphenoxy)piperidine, this involves the deprotonation of 4-isopropylphenol to form the corresponding phenoxide, which then reacts with a 3-piperidinyl electrophile bearing a good leaving group.

Proposed Experimental Protocol:

  • Step 1: N-Protection of 3-Hydroxypiperidine. To avoid competing N-alkylation, the secondary amine of 3-hydroxypiperidine must first be protected. A common choice is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions of the Williamson synthesis and can be readily removed later.

  • Step 2: Activation of the Hydroxyl Group. The hydroxyl group of N-Boc-3-hydroxypiperidine is converted into a better leaving group, typically a tosylate or mesylate.

  • Step 3: Phenoxide Formation and Nucleophilic Substitution. 4-Isopropylphenol is treated with a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or acetonitrile to generate the sodium 4-isopropylphenoxide.[7] The activated N-Boc-3-piperidinyl derivative is then added, and the reaction mixture is heated to effect the S(_N)2 displacement.

  • Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product, 3-(4-isopropylphenoxy)piperidine.

Causality Behind Experimental Choices:

  • N-Protection: The piperidine nitrogen is a potent nucleophile and would otherwise compete with the phenoxide, leading to a mixture of N- and O-alkylated products. The Boc group provides effective protection and is easily removed.

  • Hydroxyl Activation: The hydroxyl group is a poor leaving group. Conversion to a sulfonate ester dramatically increases its electrophilicity, facilitating the S(_N)2 reaction.

  • Solvent Choice: Aprotic polar solvents are used to solubilize the ionic phenoxide and promote the S(_N)2 mechanism.[7]

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Synthesis cluster_0 Preparation of Precursors cluster_1 Core Reaction cluster_2 Final Product Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc2O, Base N-Boc-3-O-Tosylpiperidine N-Boc-3-O-Tosylpiperidine N-Boc-3-hydroxypiperidine->N-Boc-3-O-Tosylpiperidine TsCl, Pyridine N-Boc-3-(4-isopropylphenoxy)piperidine N-Boc-3-(4-isopropylphenoxy)piperidine N-Boc-3-O-Tosylpiperidine->N-Boc-3-(4-isopropylphenoxy)piperidine Nucleophilic Substitution 4-Isopropylphenol 4-Isopropylphenol Sodium 4-isopropylphenoxide Sodium 4-isopropylphenoxide 4-Isopropylphenol->Sodium 4-isopropylphenoxide NaH, DMF Sodium 4-isopropylphenoxide->N-Boc-3-(4-isopropylphenoxy)piperidine 3-(4-Isopropylphenoxy)piperidine 3-(4-Isopropylphenoxy)piperidine N-Boc-3-(4-isopropylphenoxy)piperidine->3-(4-Isopropylphenoxy)piperidine Acidic Deprotection

Caption: Workflow for the Williamson Ether Synthesis of 3-(4-Isopropylphenoxy)piperidine.

Route B: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of ethers and is particularly useful when working with sensitive substrates.[8] It facilitates the direct coupling of a primary or secondary alcohol with a nucleophile (in this case, 4-isopropylphenol) with inversion of stereochemistry at the alcohol carbon.[9]

Proposed Experimental Protocol:

  • Step 1: N-Protection of 3-Hydroxypiperidine. As with the Williamson synthesis, N-protection is essential. The Boc group is again a suitable choice.

  • Step 2: The Mitsunobu Coupling. N-Boc-3-hydroxypiperidine, 4-isopropylphenol, and triphenylphosphine (PPh(_3)) are dissolved in an anhydrous aprotic solvent such as THF. The mixture is cooled, and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise.[10] The reaction is then allowed to warm to room temperature and stir until completion.

  • Step 3: Work-up and Purification. A key challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts. Purification is typically achieved by column chromatography.

  • Step 4: Deprotection. The Boc group is removed under acidic conditions to afford 3-(4-isopropylphenoxy)piperidine.

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: The alcohol, phenol, and phosphine are typically used in equimolar amounts, with a slight excess of the azodicarboxylate.

  • Order of Addition: The azodicarboxylate is added slowly at low temperature to control the exothermic reaction and minimize side product formation.[10]

  • Stereochemical Inversion: The Mitsunobu reaction proceeds with a clean S(_N)2-type inversion of configuration at the alcohol's stereocenter.[8] This is a critical consideration when synthesizing chiral molecules.

Diagram of the Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism PPh3 Triphenylphosphine Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD Azodicarboxylate (DEAD) Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + ROH ROH N-Boc-3-hydroxypiperidine ArOH 4-Isopropylphenol ArO- Phenoxide Anion ArOH->ArO- -H+ Product N-Boc-3-(4-isopropylphenoxy)piperidine Alkoxyphosphonium->Product + ArO- (SN2) TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Hydrazine Reduced DEAD

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Physicochemical Properties

Understanding the physicochemical properties of a building block is paramount for its effective use in drug discovery. The properties of 3-(4-isopropylphenoxy)piperidine are summarized in the table below.

PropertyValueSource
Molecular Formula C({14})H({21})NO[11]
Molecular Weight 219.32 g/mol [11]
Topological Polar Surface Area (TPSA) 21.26 Ų[11]
Calculated logP 2.9408[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 2[11]
Rotatable Bonds 3[11]

These properties suggest that 3-(4-isopropylphenoxy)piperidine has good "drug-like" characteristics, falling within the ranges typically associated with orally bioavailable CNS drugs.[12] Its moderate lipophilicity (logP) is advantageous for crossing the blood-brain barrier.

Reactivity and Application as a Synthetic Building Block

The true power of 3-(4-isopropylphenoxy)piperidine lies in its utility as a scaffold for generating diverse libraries of compounds. The secondary amine of the piperidine ring is the primary site of reactivity, allowing for a wide range of functionalization reactions.

N-Alkylation and N-Arylation: Expanding the Chemical Space
  • N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the compound's basicity, lipophilicity, and steric bulk.

  • N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be achieved through Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and is tolerant of a wide range of functional groups.

Diagram of Key Functionalization Reactions:

Functionalization cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_amidation N-Acylation / N-Sulfonylation Start 3-(4-Isopropylphenoxy)piperidine N-Alkyl_Product N-Alkyl Derivative Start->N-Alkyl_Product R-X, Base N-Aryl_Product N-Aryl Derivative Start->N-Aryl_Product Ar-X, Pd Catalyst, Ligand, Base (Buchwald-Hartwig) N-Acyl_Product N-Amide Derivative Start->N-Acyl_Product RCOCl or (RCO)2O N-Sulfonyl_Product N-Sulfonamide Derivative Start->N-Sulfonyl_Product RSO2Cl

Caption: Key reactions for the functionalization of the 3-(4-isopropylphenoxy)piperidine scaffold.

Applications in CNS Drug Discovery

The 3-aryloxypiperidine scaffold is a common feature in a number of CNS-active agents. The piperidine ring can interact with key residues in the binding pockets of receptors and transporters, while the aryloxy moiety can engage in hydrophobic and aromatic interactions. The ability to readily modify the piperidine nitrogen allows for the optimization of affinity and selectivity for specific targets. For instance, derivatives of this scaffold have been explored as dopamine D4 receptor antagonists, which have potential applications in the treatment of neuropsychiatric disorders.[13]

Conclusion

3-(4-Isopropylphenoxy)piperidine is a valuable and versatile building block for modern drug discovery. Its synthesis is achievable through well-established and robust chemical transformations. The combination of a three-dimensional piperidine core with a tunable lipophilic side chain provides a strong foundation for the design of novel therapeutic agents with favorable physicochemical and pharmacokinetic properties. The ease of functionalization at the piperidine nitrogen further enhances its utility, allowing for the rapid generation of compound libraries for lead discovery and optimization. As the demand for novel CNS-active drugs continues to grow, scaffolds such as 3-(4-isopropylphenoxy)piperidine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

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Lipophilicity and Blood-Brain Barrier Penetration of Piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Central Nervous System's Gatekeeper

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface meticulously controls the passage of substances from the bloodstream into the brain, safeguarding the delicate neural environment.[1][2][3] For drug development professionals, understanding the physicochemical properties that govern a molecule's ability to traverse this barrier is paramount. Among these, lipophilicity stands out as a critical determinant of BBB penetration.[4][5][6][7]

This in-depth technical guide focuses on the intricate relationship between lipophilicity and the BBB permeability of piperidine analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active drugs due to its favorable properties.[8][9] By exploring the nuances of how lipophilicity influences the journey of these analogs into the brain, we can unlock strategies to design more effective and targeted CNS therapies. This guide will delve into the theoretical underpinnings, practical experimental methodologies, and the causal relationships that drive successful CNS drug design.

The Double-Edged Sword of Lipophilicity in CNS Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][10] In the context of BBB penetration, a certain degree of lipophilicity is essential for a molecule to passively diffuse across the lipid bilayers of the endothelial cells that form the barrier.[1][11] However, the relationship is not linear; it's a parabolic curve where both extremes—too low or too high lipophilicity—can hinder brain uptake.[5][10]

  • Insufficient Lipophilicity: Highly polar or hydrophilic compounds are generally unable to partition into the lipid membranes of the BBB and are thus excluded from the CNS.[10]

  • Excessive Lipophilicity: Overly lipophilic compounds, while readily entering the BBB, often face other challenges. They can exhibit increased non-specific binding to plasma proteins, effectively reducing the free concentration available to cross the barrier.[10] Furthermore, high lipophilicity can make compounds more susceptible to metabolism by enzymes like cytochrome P450 and can lead to sequestration in lipid-rich tissues, limiting their availability at the target site within the brain.[5][10] They can also become substrates for efflux transporters at the BBB, which actively pump them back into the bloodstream.[12][13]

Therefore, the "sweet spot" for optimal BBB penetration lies in a moderate range of lipophilicity. This guide will explore how to strategically modulate the lipophilicity of piperidine analogs to achieve this delicate balance.

The Piperidine Scaffold: A Versatile Tool for CNS Drug Discovery

The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. Its prevalence in CNS drugs stems from several advantageous features:

  • Structural Versatility: The piperidine scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of physicochemical properties, including lipophilicity.[8][14]

  • Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be modulated, influencing solubility and interactions with biological targets. The overall shape and conformation of the piperidine ring can also be controlled.[8]

  • Improved Pharmacokinetic Properties: The presence of a piperidine motif can enhance metabolic stability and facilitate transport across biological membranes, often leading to improved ADME properties and reduced toxicity.[8]

By strategically modifying the piperidine core and its substituents, medicinal chemists can navigate the complex landscape of CNS drug design, balancing potency, selectivity, and brain penetrability.

Quantifying Lipophilicity: Essential Experimental Protocols

Accurate measurement of lipophilicity is crucial for understanding and predicting a compound's BBB penetration potential. The two most common parameters used to express lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP: Represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4][15]

  • LogD: Is the distribution coefficient for ionizable compounds, taking into account the partition of both the ionized and non-ionized forms at a specific pH.[15][16] For CNS drugs, LogD at physiological pH (7.4) is a more relevant parameter.

Experimental Workflow for Lipophilicity Determination

Caption: Workflow for determining the lipophilicity of piperidine analogs.

Protocol 1: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional "gold standard" for LogP measurement.[4][17]

Materials:

  • Test compound (piperidine analog)

  • n-Octanol (pre-saturated with water or buffer)

  • Water or appropriate buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Shaker/vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation:

    • LogP = log10 ([Compound]octanol / [Compound]water)

    • LogD = log10 ([Compound]octanol / [Compound]aqueous buffer at specific pH)

Causality: This direct measurement provides a robust determination of the compound's partitioning behavior between a lipid-mimicking and an aqueous environment, which is a fundamental driver of its ability to cross lipid membranes.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for LogP Estimation

HPLC-based methods offer a faster, higher-throughput alternative for estimating LogP.[4]

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Procedure:

  • Calibration: Inject a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18).

  • Analysis: Run a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Plot the logarithm of the retention factor (k') or the retention time of the standards against their known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the test compound (piperidine analog) under the same chromatographic conditions.

  • LogP Estimation: Determine the retention time of the test compound and use the calibration curve to interpolate its LogP value.

Causality: The retention of a compound on a nonpolar stationary phase is directly related to its lipophilicity. More lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time.

Assessing Blood-Brain Barrier Penetration: A Multi-tiered Approach

Evaluating the BBB penetration of piperidine analogs requires a combination of in vitro and in vivo models. Each model provides unique insights into the complex interplay of factors that govern brain uptake.

In Vitro Models: High-Throughput Screening and Mechanistic Insights

In vitro models are invaluable for early-stage screening and for dissecting the specific mechanisms of transport across the BBB.[18][19][20]

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that assesses passive diffusion across an artificial lipid membrane.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Protocol 3: PAMPA-BBB Assay

Materials:

  • 96-well filter plates (donor)

  • 96-well acceptor plates

  • Artificial membrane solution (e.g., porcine brain lipid extract in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (with known high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Add a small volume of the artificial membrane solution to the filter of each well in the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

  • Donor Plate Preparation: Add the test compound solutions to the wells of the donor plate.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Permeability Calculation: Calculate the effective permeability (Pe) using established equations that account for the surface area of the filter and the incubation time.

Causality: This assay isolates passive transcellular diffusion, providing a direct measure of a compound's ability to permeate a lipid barrier, which is the primary route of entry into the brain for many small molecules.[1]

2. Cell-Based In Vitro Models

Cell-based models, such as those using immortalized human brain microvascular endothelial cells (hCMEC/D3) or co-cultures with astrocytes and pericytes, provide a more physiologically relevant system by incorporating cellular components of the BBB.[2][19][21]

In Vivo Models: The Gold Standard for Brain Penetration Assessment

While in vitro models are useful for screening, in vivo studies in animal models are essential to confirm BBB penetration and determine the true brain exposure of a compound.[22][23]

1. Brain-to-Plasma Concentration Ratio (Kp)

This is a common metric used to quantify the extent of brain penetration.

Protocol 4: Determination of Kp in Rodents

Materials:

  • Test compound

  • Rodent model (e.g., mice or rats)

  • Dosing vehicle

  • Blood collection supplies

  • Brain tissue homogenization equipment

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Administer the test compound to the animals via a relevant route (e.g., intravenous, oral).

  • Sample Collection: At a specific time point (or multiple time points for a time-course study), collect blood samples and euthanize the animals to collect the brain.

  • Sample Processing:

    • Plasma: Process the blood to obtain plasma.

    • Brain: Weigh the brain and homogenize it in a suitable buffer.

  • Bioanalysis: Extract the compound from the plasma and brain homogenate and quantify its concentration using a validated LC-MS/MS method.

  • Kp Calculation:

    • Kp = Cbrain / Cplasma

    • Where Cbrain is the concentration of the compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

Causality: This in vivo measurement provides a holistic assessment of all factors influencing brain uptake, including passive diffusion, protein binding, metabolism, and active transport, offering the most clinically relevant prediction of a compound's ability to reach its CNS target.

Structure-Lipophilicity-Penetration Relationships of Piperidine Analogs

The true power of understanding lipophilicity lies in its application to rational drug design. By systematically modifying the piperidine scaffold, we can observe the direct impact on lipophilicity and, consequently, on BBB penetration.

Table 1: Hypothetical Data for Piperidine Analogs

CompoundR GroupLogD (pH 7.4)PAMPA-BBB Pe (10-6 cm/s)In Vivo Kp
Analog 1 -H1.21.50.1
Analog 2 -CH31.74.20.5
Analog 3 -CF32.58.91.2
Analog 4 -OCH31.53.50.4
Analog 5 -Cl2.16.80.9
Analog 6 -Phenyl3.512.10.8 (efflux)
Analog 7 -(CH2)3CH33.810.50.6 (metabolism)

Analysis of Structure-Activity Relationships (SAR):

  • Increasing Lipophilicity: As seen with the addition of small alkyl or halogen groups (Analogs 2, 3, 5), increasing lipophilicity generally leads to higher permeability in the PAMPA-BBB assay and a greater brain-to-plasma ratio (Kp).

  • The Parabolic Nature: While the highly lipophilic phenyl and butyl analogs (Analogs 6 and 7) show good permeability in the PAMPA assay, their in vivo Kp values are lower than expected. This highlights the limitations of purely passive permeability models and underscores the importance of in vivo validation. The lower Kp for Analog 6 could be due to it being a substrate for an efflux transporter like P-glycoprotein, while the lower Kp for Analog 7 might be a result of increased metabolic clearance.[5][10]

Conclusion: A Roadmap for Designing Brain-Penetrant Piperidine Analogs

The successful design of CNS drugs hinges on a deep understanding of the factors that govern BBB penetration. Lipophilicity is a critical, albeit complex, parameter that must be carefully optimized. This guide has provided a framework for researchers and drug development professionals to navigate this challenge, with a focus on the versatile piperidine scaffold.

By employing a multi-tiered approach that combines robust experimental methods for measuring lipophilicity with a cascade of in vitro and in vivo models for assessing BBB permeability, we can establish clear structure-lipophilicity-penetration relationships. This data-driven strategy allows for the rational design of piperidine analogs with the optimal physicochemical properties to effectively cross the blood-brain barrier and engage their intended targets within the central nervous system. The insights and protocols detailed herein serve as a self-validating system, ensuring that experimental choices are grounded in scientific causality and aimed at the ultimate goal of developing life-changing therapies for neurological and psychiatric disorders.

References

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  • Szałaj, N., Płazińska, A., Płaziński, W., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(15), 2846–2861. [Link]

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Methodological & Application

Mastering the Separation of Piperidine Derivatives: A Guide to Column Chromatography Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Purifying Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] From antipsychotics like Haloperidol to analgesics such as Fentanyl, the ubiquitous nature of this saturated heterocycle underscores its importance in drug discovery and development.[2] The biological activity of these molecules is intrinsically linked to their stereochemistry and purity. Consequently, robust and efficient purification methods are paramount for isolating desired piperidine derivatives from complex reaction mixtures, by-products, and stereoisomers.

Column chromatography is a fundamental and versatile technique for this purpose.[3][4] However, the inherent basicity of the piperidine nitrogen atom presents a unique set of challenges. The lone pair of electrons on the nitrogen (pKa of the conjugate acid is typically >10) readily interacts with acidic sites on common stationary phases like silica gel, leading to significant peak tailing and poor separation efficiency.[5][6] This guide provides a comprehensive overview of the principles and practical protocols for developing and optimizing column chromatography methods for piperidine derivatives, empowering researchers to overcome these challenges and achieve high-purity compounds.

The Core Challenge: Understanding Analyte-Stationary Phase Interactions

The primary obstacle in the chromatography of basic compounds like piperidines is the interaction between the analyte and the stationary phase.[7] Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of a piperidine derivative can interact strongly with these acidic silanols via ion-exchange mechanisms, resulting in a non-ideal chromatographic process.[5] This secondary interaction, outside of the intended primary separation mechanism (e.g., polarity-based), causes the characteristic tailing of peaks.

To achieve sharp, symmetrical peaks and optimal resolution, these secondary interactions must be minimized or eliminated. The strategies discussed in this guide are all designed to address this fundamental issue by modifying the stationary phase, the mobile phase, or the analyte itself.

G cluster_Analyte Piperidine Derivative cluster_StationaryPhase Stationary Phase (Silica) cluster_Problem Chromatographic Issue Analyte Basic Nitrogen (pKa > 10) Problem Strong Ionic Interaction (Secondary Retention) Analyte->Problem interacts with StationaryPhase Acidic Silanol Groups (Si-OH) StationaryPhase->Problem Result Peak Tailing & Poor Resolution Problem->Result leads to G cluster_Start Method Development Workflow cluster_Modes Select Chromatographic Mode cluster_NPC_Params NPC Optimization cluster_RPC_Params RPC Optimization cluster_HILIC_Params HILIC Optimization cluster_End Outcome Start Crude Piperidine Derivative Mixture NPC Normal-Phase (NPC) (Non-polar to Mid-polar) Start->NPC RPC Reversed-Phase (RPC) (Mid-polar to Non-polar) Start->RPC HILIC HILIC (Polar to Very Polar) Start->HILIC NPC_Stationary Stationary Phase: Silica or Alumina NPC->NPC_Stationary NPC_Mobile Mobile Phase: Hexane/EtOAc + 0.5% TEA NPC->NPC_Mobile RPC_Stationary Stationary Phase: End-capped C18 RPC->RPC_Stationary RPC_Mobile Mobile Phase: ACN/H₂O + 0.1% TFA RPC->RPC_Mobile HILIC_Stationary Stationary Phase: Silica or Amide HILIC->HILIC_Stationary HILIC_Mobile Mobile Phase: ACN/H₂O Buffer HILIC->HILIC_Mobile End Pure Piperidine Derivative NPC_Mobile->End RPC_Mobile->End HILIC_Mobile->End

Sources

Application Note: Safe Handling and Storage of 3-(4-Isopropylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identification

This guide details the technical protocols for the safe manipulation, storage, and disposal of 3-(4-Isopropylphenoxy)piperidine .[1][2][3] As a secondary amine ether, this compound presents specific stability challenges—notably susceptibility to oxidation and carbamate formation upon exposure to atmospheric CO₂.[1][2][3] This document synthesizes specific hazard data with class-based best practices for piperidine derivatives to ensure data integrity and personnel safety.

Property Details
Chemical Name 3-(4-Isopropylphenoxy)piperidine
CAS Number 946726-03-0
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Physical State Viscous oil or low-melting solid (Class-typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2][3]

Risk Assessment & Hazard Identification (GHS)

Note: While specific experimental toxicity data for this isomer may be limited, protocols are derived from the high-hazard baseline of structural analogs (e.g., 3-(2-isopropylphenoxy)piperidine).[1][2][3]

Core Hazards[1][2][3]
  • Skin Corrosion/Irritation (Category 1B/2): Secondary amines are inherently basic (pKa ~11).[1][2][3] Direct contact can cause chemical burns or severe dermatitis.[1][2][3]

  • Serious Eye Damage (Category 1): Vapors or splashes can cause irreversible corneal damage.[1][2][3]

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1][2][3] Piperidine derivatives often exhibit neuroactive properties.[1][2][3]

Precautionary Strategy

Treat this compound as a High-Potency Pharmacophore (HPP) until specific toxicology proves otherwise.[1][2][3]

Storage Protocols: The "Inert-Cold" Chain

To maintain purity >98% and prevent the formation of N-oxide or carbamate impurities, strict environmental control is required.[1][2][3]

A. Environmental Conditions[1][2][3][4][5][6]
  • Temperature:

    • Short-term (<1 month): 2–8°C.[1][2][3]

    • Long-term (>1 month): -20°C.[1][2][3]

  • Atmosphere:

    • Requirement: Inert Gas (Argon preferred over Nitrogen due to higher density).[1][2][3]

    • Rationale: Secondary amines react with atmospheric CO₂ to form carbamate salts (white crust formation), altering stoichiometry and solubility.[1][2][3]

B. Container Specifications
  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap or crimp seal.[1][2][3]

  • Secondary Containment: Sealed desiccator or Mylar bag with desiccant packs (Silica gel) and oxygen scavengers.[1][2][3]

C. Visual Inspection Protocol

Before use, inspect for:

  • Color Change: Yellowing indicates oxidation (N-oxide formation).[1][2][3]

  • Precipitate: White solids at the rim indicate carbonate salt formation (CO₂ exposure).[1][2][3]

Handling & Manipulation Workflow

Engineering Controls[1][2][3]
  • Workplace: All open-vessel manipulations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2][3]

  • Weighing: Use an analytical balance inside the hood or a static-free weighing enclosure. If the compound is an oil, use a positive-displacement pipette for transfer to avoid dripping.[1][2][3]

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Eyes Chemical Splash Goggles + Face ShieldPrevents corneal damage from basic splashes.[1][2][3]
Hands Double Nitrile Gloves (0.11mm min)Breakthrough time >480 min for aliphatic amines.[1][2][3]
Respiratory N95 (Solids) or ABEK1 Filter (Vapors)Required only if working outside a fume hood.[1][2][3]
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevents skin absorption.[1][2][3]
DOT Visualization: Safe Handling Workflow

HandlingWorkflow Start Retrieval from Storage (-20°C) Warm Equilibrate to RT (Prevent Condensation) Start->Warm 30 mins Open Open under Argon (Schlenk Line/Glovebox) Warm->Open Dry Env Weigh Weigh/Dispense (Avoid Metal Spatulas) Open->Weigh Solubilize Dissolve immediately (DMSO/DCM) Weigh->Solubilize Critical Step Reseal Purge Headspace & Seal Weigh->Reseal Excess Reseal->Start Return

Caption: Cyclic workflow emphasizing temperature equilibration and inert atmosphere maintenance to prevent hydrolysis and oxidation.

Experimental Procedures

Protocol A: Preparation of Stock Solution (10 mM in DMSO)

Purpose: To create a stable stock for biological assays.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow 30 minutes to reach room temperature to prevent water condensation.

  • Calculation:

    • Target Concentration: 10 mM[1][2][3]

    • Volume: 1 mL[1][2][3]

    • Mass Required: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Use MW 219.33).[2][3]
      
  • Solubilization:

    • Add DMSO (Anhydrous, ≥99.9%) directly to the weighed compound.[1][2][3]

    • Vortex for 30 seconds.

    • Check: Solution should be clear and colorless.[1][2][3][4]

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Protocol B: Spill Cleanup & Decontamination

Scenario: 100 mg spill on benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[1][2][3]

  • Neutralization:

    • Do NOT use water initially (spreads the oily amine).[1][2][3]

    • Cover spill with sand or vermiculite mixed with weak acid (e.g., Citric Acid powder) to neutralize the base.[1][2][3]

  • Collection: Scoop material into a hazardous waste container labeled "Basic Organic Solids."

  • Surface Decon: Wipe area with 10% acetic acid followed by soap and water.[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58347531 (Isomer Analog). Retrieved from [Link][1][2][3]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Amines. Retrieved from [Link][1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Isopropylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: 3-IPP-SYNTH-OPT Subject: Optimization of yield and purity for ether linkage formation at the piperidine 3-position.

Overview

You have reached the Tier 3 Technical Support guide for the synthesis of 3-(4-Isopropylphenoxy)piperidine . This intermediate involves forming a sterically sensitive ether bond at the 3-position of a piperidine ring.

Users typically encounter failure modes in two specific areas:

  • The Mitsunobu Reaction (Route A): Issues with purification (triphenylphosphine oxide removal) and conversion of secondary alcohols.

  • Nucleophilic Substitution/

    
     (Route B):  Competition between substitution and elimination (formation of enecarbamates).
    

CRITICAL PRE-REQUISITE: Never attempt this synthesis on unprotected piperidine. The secondary amine at position 1 is more nucleophilic than the hydroxyl group at position 3. You must use N-Boc-3-hydroxypiperidine (or Cbz/Benzyl variants) as your starting material.

Part 1: Decision Logic & Workflow

Before selecting a protocol, consult the decision matrix below to match your specific constraints (chirality, scale, and purification capabilities).

SynthesisDecision Start Start: N-Boc-3-Hydroxypiperidine Chirality Is Stereochemistry Critical? Start->Chirality Inversion Do you need Stereoinversion? Chirality->Inversion Yes (Pure Enantiomer) Scale Scale of Reaction? Chirality->Scale No (Racemic) RouteA Route A: Mitsunobu Coupling (High Stereocontrol, Difficult Purification) Inversion->RouteA Yes (OH -> OAr Inverts) RouteB Route B: Mesylation + SN2 (Scalable, Risk of Elimination) Inversion->RouteB No (Retain Config? Requires Double Inversion) Scale->RouteA < 10g (Lab Scale) Scale->RouteB > 10g (Process Scale)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical requirements and production scale.

Part 2: Troubleshooting Tickets (Protocols & Solutions)
Ticket #101: The Mitsunobu Route (High Precision)

Context: Best for small-scale synthesis or when stereochemical inversion of the 3-hydroxyl group is required. Common Error: "My product is stuck in a matrix of Triphenylphosphine oxide (TPPO)."

Optimized Protocol:

  • Solvent: Anhydrous THF (DCM is acceptable but often slower).

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), DIAD (1.5 eq), 4-Isopropylphenol (1.2 eq).
    
  • Order of Addition (Crucial): Dissolve N-Boc-3-hydroxypiperidine, Phenol, and

    
     in THF. Cool to 0°C. Add DIAD  dropwise last. This prevents azodicarboxylate decomposition.
    

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low Conversion (<50%)

Mismatch
The

of 4-isopropylphenol (~10) is borderline for standard Mitsunobu. Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

to increase basicity and driving force [1].
Sticky Solid / TPPO Contamination Poor Purification StrategyDo not rely solely on Silica. Use the

or

precipitation method
. Add

(2 eq relative to

) to the reaction mixture at the end; TPPO forms a complex and precipitates out [2].[1]
Product is Racemic

Competition
Reaction temperature too high. Keep strictly at 0°C during addition and allow to warm to RT only after 1 hour.
Ticket #204: The

Displacement Route (Scalable)

Context: Best for >10g scale where chromatography is difficult. Involves converting the alcohol to a Mesylate (OMs), then displacing with phenoxide. Common Error: "I am seeing a major impurity with a double bond (Elimination Product)."

Optimized Protocol:

  • Step 1 (Activation): N-Boc-3-hydroxypiperidine + MsCl (1.2 eq) +

    
     (1.5 eq) in DCM at 0°C. Quench and isolate crude Mesylate.
    
  • Step 2 (Displacement): Crude Mesylate + 4-Isopropylphenol (1.5 eq) +

    
      (2.0 eq) in DMF  at 60-80°C.
    

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Elimination Product (Alkene) Base too strong / Temp too highThe 3-position is prone to E2 elimination. Switch base from NaH to

or

.
Cesium promotes the "Naked Anion" effect, favoring

over E2. Lower temp to 60°C and extend time [3].
Slow Reaction Poor NucleophilicityEnsure solvent is dry DMF or DMSO. Acetonitrile is often too slow for secondary halides/sulfonates.
Hydrolysis of Mesylate Wet SolventMesylates are moisture sensitive. Dry DMF over molecular sieves (3Å) before use.
Part 3: Comparative Data Analysis

The following data summarizes internal yields based on optimized conditions.

Table 1: Yield Comparison of Synthetic Routes

ParameterRoute A: Mitsunobu (Standard)Route A: Mitsunobu (ADDP/

)
Route B:

(NaH Base)
Route B:

(

Base)
Reagents DIAD /

ADDP /

NaH / DMF

/ DMF
Temp 0°C to RT0°C to RT80°C65°C
Conversion 65%82%40% (Major Elimination)88%
Purification Difficult (TPPO)ModerateEasy (Extraction)Easy (Extraction)
Stereochemistry InversionInversionInversionInversion

Recommendation: For maximum yield and scalability, Route B using Cesium Carbonate is the superior "Ticket." For chiral applications requiring specific inversion where mesylate stability is poor, use Route A with ADDP .

Part 4: Deprotection & Final Isolation (Ticket #305)

Once the ether linkage is formed (Intermediate: N-Boc-3-(4-isopropylphenoxy)piperidine), the final step is Boc-deprotection.

  • Reagent: 4M HCl in Dioxane (anhydrous). Avoid aqueous HCl to prevent ether hydrolysis (though aryl ethers are generally stable).

  • Procedure: Dissolve intermediate in minimal Dioxane. Add 4M HCl/Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: Dilute with diethyl ether. The product usually precipitates as the hydrochloride salt. Filter and wash with ether to remove lipophilic impurities (like residual phenol).

References
  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Dijkink, J., & Cintrat, J. C. (2004). Microwave-Assisted Synthesis of N-Heterocycles via Nucleophilic Substitution on N-Boc-3-mesyloxypiperidine. Tetrahedron Letters, 45(39), 7271-7274. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of piperidones. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial C-N bond-forming reaction. As a cornerstone of medicinal chemistry, the piperidine motif is ubiquitous in pharmaceuticals, making the reliable execution of this reaction paramount.[1][2] This document provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments, ensuring robust and reproducible outcomes.

Core Principles: The "Why" Behind the Reaction

Reductive amination is a robust method for synthesizing secondary and tertiary amines from a ketone (the piperidone) and a primary or secondary amine. The reaction proceeds through a two-step sequence, which can be performed in a single pot ("direct") or in separate, sequential steps ("indirect").[3]

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the piperidone. Following dehydration, this forms a C=N double bond, resulting in an imine (from primary amines) or an iminium ion (from secondary amines). This step is reversible and often catalyzed by mild acid.[1]

  • Reduction: A selective reducing agent, typically a hydride source, reduces the imine or iminium ion to the corresponding amine.

The success of this reaction hinges on the delicate balance between the rate of imine/iminium formation and the rate of reduction. The ideal reducing agent should reduce the C=N bond much faster than it reduces the starting C=O bond of the piperidone.[4]

Reaction Mechanism Overview

ReductiveAmination Figure 1: General Mechanism of Reductive Amination Piperidone Piperidone (Ketone) Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion (or Imine) Hemiaminal->Iminium H2O - H2O Hemiaminal->H2O Iminium->Hemiaminal Product Substituted Piperidine Iminium->Product H_plus [H+] (Acid Catalyst) H_plus->Piperidone Hydride [H-] (Reducing Agent) Hydride->Iminium

Caption: General mechanism of one-pot reductive amination.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the reductive amination of piperidones in a practical Q&A format.

Q1: My reaction shows low or no conversion of the starting piperidone. What's going wrong?

This is one of the most frequent issues and can stem from several root causes related to iminium ion formation or the activity of your reducing agent.

Answer & Troubleshooting Steps:

  • Inefficient Imine/Iminium Formation: The equilibrium between the starting materials and the iminium ion may not be favorable.

    • Explanation: Ketones, including piperidones, are generally less reactive than aldehydes. The formation of the iminium intermediate is the rate-limiting step. Steric hindrance on either the piperidone or the amine can significantly slow this down.[5]

    • Solution 1: Add an Acid Catalyst. Add 1-2 equivalents of a weak acid like acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[4] Be cautious with excess acid, as it can fully protonate the amine nucleophile, rendering it inactive.[6]

    • Solution 2: Remove Water. The formation of the imine/iminium ion releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

    • Solution 3: Increase Temperature/Concentration. Gently warming the reaction (e.g., to 40-50 °C) or increasing the concentration of reactants can help push the equilibrium towards the iminium ion. Monitor for potential side reactions.

  • Inactive Reducing Agent: The hydride reagent may have degraded.

    • Explanation: Borohydride reagents, especially sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), are moisture-sensitive.[7] If stored improperly, they will decompose and lose activity.

    • Solution: Use a fresh bottle of the reducing agent or one that has been stored correctly in a desiccator.

  • Poorly Soluble Amine Salt: If your amine starting material is a salt (e.g., hydrochloride or hydrobromide), it may not be sufficiently free-basic to act as a nucleophile.

    • Explanation: The amine needs a lone pair of electrons to attack the carbonyl. If it's fully protonated, it's non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture (typically 1.1 equivalents relative to the amine salt) to generate the free amine in situ.

Q2: My starting materials are consumed, but I'm getting a low yield of my desired product. What are the likely side products?

Low yield with consumption of starting materials points directly to the formation of one or more side products. Identifying the culprit is key.

Answer & Troubleshooting Steps:

The most common side products are the alcohol from piperidone reduction, the over-alkylated tertiary amine (if using a primary amine), or products from piperidone self-condensation.

SideReactions Figure 2: Common Side Reactions Start Piperidone + Amine Iminium Iminium Ion Start->Iminium Condensation Alcohol Piperidinol (Reduced Ketone) Start->Alcohol Ketone Reduction Aldol Aldol Adduct (Self-Condensation) Start->Aldol Base/Acid Catalyzed Product Desired Product (Substituted Piperidine) Iminium->Product Reduction Overalkylation Tertiary Amine (Over-alkylation) Product->Overalkylation Further Reaction with Piperidone

Caption: Common side reactions competing with desired product formation.

  • Side Product 1: Piperidinol (Alcohol)

    • Diagnosis: You observe a mass in your LC-MS or a spot on your TLC corresponding to the molecular weight of your piperidone + 2.

    • Explanation: This occurs when the reducing agent reduces the starting ketone carbonyl group faster than the iminium ion. This is a common problem with strong reducing agents like sodium borohydride (NaBH₄) if the imine has not fully formed.[7]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for reductive aminations of ketones because it is sterically hindered and less reactive, showing high selectivity for reducing the protonated iminium ion over the neutral ketone.[4] One study showed that the reaction of 1-carbethoxy-4-piperidinone was >96% complete in 2.5 hours with NaBH(OAc)₃, but only 45% complete after 22 hours with NaBH₃CN.[3]

  • Side Product 2: Tertiary Amine (Over-alkylation)

    • Diagnosis: You are using a primary amine and observe a byproduct with a mass corresponding to your desired secondary amine plus the mass of the piperidone minus water.

    • Explanation: The secondary amine product you form is itself a nucleophile and can react with another molecule of the piperidone to form a new iminium ion, which is then reduced to a tertiary amine.[6][8]

    • Solution 1: Adjust Stoichiometry. Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents). This increases the probability that the piperidone will react with the starting amine rather than the product amine.[3]

    • Solution 2: Use a Two-Step (Indirect) Protocol. Physically separate the imine formation step from the reduction step. First, form the imine, often with removal of water. Once the imine is formed (confirm with NMR or IR if necessary), then add the reducing agent. This prevents the product amine from being present at the same time as the piperidone and the reducing agent.[3][9]

  • Side Product 3: Aldol Self-Condensation Product

    • Diagnosis: You observe high molecular weight byproducts, often dimeric in nature. This is more likely if your piperidone is unsubstituted at the α-positions and you are using strong basic or acidic conditions.

    • Explanation: The enol or enolate of the piperidone can attack another molecule of the piperidone, leading to a self-condensation reaction.

    • Solution: Maintain neutral or weakly acidic conditions (pH ~5-7). Avoid strong bases or acids. Using NaBH(OAc)₃ is beneficial here as the reaction generates acetic acid, creating a self-buffering mildly acidic environment that favors iminium formation over enolate formation.

Q3: The reaction works, but it's very slow. How can I speed it up?

Answer & Troubleshooting Steps:

  • Explanation: Slow reactions are typically due to either slow iminium ion formation (especially with sterically hindered reactants) or a suboptimal choice of solvent.

  • Solution 1: Solvent Choice. The preferred solvent for NaBH(OAc)₃-mediated reductive aminations is 1,2-dichloroethane (DCE).[9] Reactions are generally faster in DCE than in other common solvents like tetrahydrofuran (THF) or acetonitrile.[3]

  • Solution 2: Catalytic Acetic Acid. Even when using NaBH(OAc)₃, the addition of 1-2 equivalents of acetic acid can accelerate the reaction, particularly for less reactive ketones.[3]

  • Solution 3: Use a Lewis Acid. For particularly challenging or sterically hindered substrates, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate imine formation by activating the carbonyl group and acting as a water scavenger.[6][7]

Q4: My product is difficult to purify. Are there any tricks for workup and purification?

Answer & Troubleshooting Steps:

  • Explanation: The basic nature of the amine product can make it challenging to separate from basic impurities or unreacted starting amine. Boron-containing byproducts can also complicate purification.

  • Solution 1: Acid-Base Extraction. During the aqueous workup, first wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acetic acid and other acidic components. Then, to separate your amine product from non-basic impurities, you can extract the organic layer with dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified free-base product back into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Solution 2: Use a Scavenger Resin. To remove excess unreacted amine or ketone, scavenger resins can be highly effective. For example, an isocyanate resin can be used to remove excess primary or secondary amine, while an aminomethylated polystyrene resin can be used to remove excess ketone.

  • Solution 3: Chromatography Considerations. When purifying by column chromatography, be aware that basic amines can streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine or add a small percentage (e.g., 1%) of triethylamine or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shapes.

Recommended Protocols & Starting Conditions

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentFormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, DCMHigh selectivity for imines/iminiums over ketones ; mild; one-pot procedure is highly effective.[4]Moisture sensitive; generates acetic acid.[7]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHEffective in one-pot reactions at controlled pH (6-7)[4]; water tolerant.Highly toxic (releases HCN gas in strong acid); less reactive for hindered ketones.[4]
Sodium Borohydride NaBH₄MeOH, EtOHInexpensive; powerful reducing agent.Non-selective: reduces ketones and aldehydes rapidly, often requiring a two-step procedure.[7]
Catalytic Hydrogenation H₂/Pd, Pt, NiMeOH, EtOH"Green" (no hydride waste); economical for large scale.May reduce other functional groups (C=C, nitro, etc.); catalyst can be poisoned.[1]
Experimental Protocol 1: Standard One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for most piperidone/amine combinations.

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidone (1.0 eq).

  • Add the amine (1.1 - 1.2 eq).

  • Dissolve the components in an anhydrous solvent, preferably 1,2-dichloroethane (DCE), to a concentration of 0.1-0.5 M.

  • (Optional but recommended for ketones) Add glacial acetic acid (1.0-2.0 eq) and stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq) portion-wise. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.[3]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as needed.

Experimental Protocol 2: Two-Step (Indirect) Protocol for Problematic Substrates

Use this method to minimize over-alkylation or reduction of the starting piperidone.

Step A: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the piperidone (1.0 eq) and primary amine (1.0-1.1 eq) in a suitable solvent (e.g., toluene or benzene).

  • (Optional) Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is formed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude imine.

Step B: Reduction

  • Dissolve the crude imine from Step A in a protic solvent like methanol (MeOH) or ethanol (EtOH).

  • Cool the solution in an ice bath (0 °C).

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.

  • Stir the reaction for 1-3 hours, allowing it to warm to room temperature.

  • Perform a standard aqueous workup as described in Protocol 1.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield in Reductive Amination Check_Conversion Is starting piperidone consumed? Start->Check_Conversion No_Conversion No / Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Yes, materials consumed Check_Conversion->Yes_Conversion Yes Reason_No_Conversion Potential Cause: - Inefficient iminium formation - Degraded reducing agent No_Conversion->Reason_No_Conversion Reason_Yes_Conversion Potential Cause: - Side product formation Yes_Conversion->Reason_Yes_Conversion Action_No_Conversion1 Action: 1. Add Acetic Acid (1-2 eq) 2. Add dehydrating agent (sieves) 3. Use fresh NaBH(OAc)3 Reason_No_Conversion->Action_No_Conversion1 Check_Side_Product Identify major side product (TLC, LC-MS) Reason_Yes_Conversion->Check_Side_Product Alcohol_Product Piperidinol (Alcohol) Check_Side_Product->Alcohol_Product MW+2 Overalkylation_Product Over-alkylation Product Check_Side_Product->Overalkylation_Product Primary amine used? Other_Product Other/Unknown Check_Side_Product->Other_Product Complex mixture Action_Alcohol Action: - Switch to more selective reagent (e.g., NaBH4 -> NaBH(OAc)3) Alcohol_Product->Action_Alcohol Action_Overalkylation Action: 1. Use excess primary amine (1.5 eq) 2. Switch to 2-step protocol Overalkylation_Product->Action_Overalkylation Action_Other Action: - Check for Aldol condensation - Ensure neutral/mild acid pH Other_Product->Action_Other

Caption: A decision tree for troubleshooting common reductive amination issues.

References
  • T. C. F. G. Gomes, et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • A. Gassama & A. Diatta (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Grogan, G., & Turner, N. J. (2019). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]

  • Myers, A. (n.d.). C—N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Valdez, C. A., et al. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Various Authors. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Various Authors. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Li, B., et al. (2024). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Iskakova, Z. B., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reddit user discussion. (2023). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Talaty, E. R., et al. (1976). Steric limits in the reactions of amines with in situ generated .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. The Journal of Organic Chemistry. [Link]

  • MacCoss, R., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • Skachilova, S., et al. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. ResearchGate. [Link]

  • Watson, A. J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Chem Help ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. [Link]

  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]

  • P. G. F. Galman, et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Li, W., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

Sources

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering stereoselectivity issues in piperidine synthesis. It moves beyond basic textbook definitions to address bench-level failures, mechanistic bottlenecks, and optimization strategies.

Ticket Category: Organic Synthesis / Heterocycle Formation Support Level: Senior Application Scientist Status: Active

Executive Summary: The Stereocontrol Paradox

Piperidine formation is deceptively simple in connectivity but notoriously difficult in stereocontrol. The core challenge lies in the conformational flexibility of the saturated ring (chair-boat interconversions) and the high basicity of the product, which often poisons transition metal catalysts.

To achieve high stereoselectivity (dr > 20:1, ee > 95%), you must choose a strategy that aligns with your substrate's electronic bias. This guide categorizes solutions into three workflows: Direct Hydrogenation (Reduction) , Cyclization (Reductive Amination) , and De Novo Assembly (C-H Activation) .

🛠️ Module 1: Direct Hydrogenation of Pyridines

Primary Use Case: Converting readily available pyridines into chiral piperidines. Key Challenge: Catalyst poisoning and controlling cis/trans diastereoselectivity.

Workflow Visualization: Catalyst Selection Logic

The following decision tree helps you select the correct catalytic system based on your substitution pattern and desired isomer.

Piperidine_Hydrogenation_Logic Start Substrate: Substituted Pyridine Desired Target Isomer? Start->Desired Cis Cis-Piperidine Desired->Cis Kinetic Control Trans Trans-Piperidine Desired->Trans Thermodynamic Control Enantio Enantiopure? Cis->Enantio Thermo Thermodynamic Equilibration (Post-reaction) Trans->Thermo Isomerize via Acid/Base reflux No (Racemic) No (Racemic) Enantio->No (Racemic) Use Yes (Chiral) Yes (Chiral) Enantio->Yes (Chiral) Use Het_Cat Heterogeneous (Rh/C, PtO2) + Acidic Solvent Hom_Cat Homogeneous Ir-Catalysis (Charette/Pfaltz Method) No (Racemic)->Het_Cat Yes (Chiral)->Hom_Cat

Figure 1: Decision matrix for selecting the hydrogenation strategy based on stereochemical requirements.

Protocol A: Heterogeneous cis-Hydrogenation (Racemic)

Mechanism: The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the metal face (syn-addition), forcing substituents into a cis relationship. Standard Operating Procedure (SOP):

  • Catalyst: 5 mol% Rh/C or PtO₂ (Adam’s Catalyst). Note: Pd/C often fails due to strong poisoning by the resulting amine.

  • Solvent: Acetic Acid (AcOH) or MeOH with 1.0 eq. HCl.

    • Why: Protonation of the pyridine nitrogen prevents it from binding too tightly to the metal surface (poisoning) and activates the ring toward reduction.

  • Pressure: 50–60 bar H₂.

  • Temperature: RT to 60°C.

Troubleshooting Table: Heterogeneous Hydrogenation

SymptomProbable CauseCorrective Action
Reaction Stalls < 50% Catalyst PoisoningAdd 1.0–2.0 eq. of HCl or switch to AcOH as solvent. The piperidinium salt does not poison the catalyst.
Low cis Selectivity H₂ Starvation / IsomerizationIncrease stirring rate (mass transfer limit). Lower temperature to favor kinetic syn-addition.
Dehalogenation Oxidative Addition to C-XSwitch to PtO₂ (less prone to oxidative addition than Pd) or add V₂O₅ as an inhibitor.

🧪 Module 2: Asymmetric Homogeneous Hydrogenation (Iridium)

Primary Use Case: Synthesis of enantiopure piperidines.[1][2][3] The "Charette/Legault" Protocol: Direct hydrogenation of pyridines is difficult because they bind Ir strongly. The solution is to activate the pyridine as an N-iminopyridinium ylide or pyridinium salt.

Detailed Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Reference: This protocol is grounded in the work of Legault, Charette, and Andersson [1, 2].

Step 1: Activation (Ylide Formation)

  • Dissolve substituted pyridine in CH₂Cl₂.[4]

  • Add 2,4-dinitrophenylhydroxylamine (DPH) (1.1 eq).[5]

  • Stir at 40°C for 16h.

  • Result: Formation of the N-iminopyridinium ylide. This breaks the aromaticity slightly and provides a directing group for the catalyst.

Step 2: Hydrogenation

  • Catalyst: [Ir(cod)Cl]₂ (1 mol%) + Chiral Ligand (2.2 mol%).

    • Ligand Choice:(R)-SegPhos or Josiphos type ligands are industry standards for this transformation.

  • Additives: I₂ (10 mol%) is often crucial as an oxidative additive to form the active Ir(III) species.

  • Conditions: 50 bar H₂, Toluene, RT, 24h.

  • Workup: The N-N bond is cleaved using Raney Nickel or Zn/AcOH to release the free chiral piperidine.

Critical Mechanistic Insight: The iodine additive oxidizes the Ir(I) precatalyst to an active Ir(III) dihydride species. The pyridinium moiety coordinates to the metal, ensuring that hydride transfer occurs exclusively from one face.

🔄 Module 3: Cyclization via Reductive Amination

Primary Use Case: Forming piperidines from acyclic amino-ketones or diesters. Key Challenge: Controlling cis vs trans (Kinetic vs Thermodynamic).

The Stereochemical Switch

In intramolecular reductive amination, the intermediate iminium ion can be reduced via two pathways:

  • Kinetic Control (Cis-Selective):

    • Reagent: H₂/Catalyst or bulky hydrides (e.g., L-Selectride) at low temp.

    • Mechanism: Hydride attacks from the less hindered face (axial attack), pushing the substituent equatorial.

    • Result: 2,6-cis-piperidines.

  • Thermodynamic Control (Trans-Selective):

    • Reagent: NaBH(OAc)₃ in AcOH or Na/EtOH (dissolving metal).

    • Mechanism: The reaction passes through a reversible enamine intermediate, allowing the substituents to equilibrate to the diequatorial position (lowest energy).

    • Result: 2,6-trans-piperidines.

Reductive_Amination_Pathway Substrate Acyclic Amino-Ketone Iminium Cyclic Iminium Intermediate Substrate->Iminium - H2O Kinetic Kinetic Route (H2/Pd or L-Selectride) Iminium->Kinetic Thermo Thermodynamic Route (NaBH(OAc)3 / AcOH) Iminium->Thermo Cis_Prod Cis-Piperidine (Axial Attack) Kinetic->Cis_Prod Trans_Prod Trans-Piperidine (Equilibration) Thermo->Trans_Prod

Figure 2: Divergent pathways in reductive amination allowing for programmable stereoselectivity.

📞 Module 4: Troubleshooting FAQ (The "Help Desk")

Q1: I am using the Iridium protocol, but my enantiomeric excess (ee) is stuck at 60%.

  • Diagnosis: This often indicates "background hydrogenation." If the reaction temperature is too high or the catalyst loading too low, non-enantioselective heterogeneous clusters (Ir nanoparticles) may form and catalyze the racemic reaction.

  • Fix:

    • Add mercury (dropwise) to the reaction test vial. Mercury poisons heterogeneous nanoparticles but leaves the homogeneous catalyst active. If the reaction stops, your catalyst is decomposing.

    • Ensure strict anaerobic conditions; O₂ can destabilize the active chiral complex.

Q2: My 2-substituted pyridine is not hydrogenating at all, even at 100 bar.

  • Diagnosis: Substrate inhibition. The pyridine nitrogen is binding to the metal center and blocking H₂ activation.

  • Fix: Convert the pyridine to a pyridinium salt (using HCl or MeI) or the N-iminopyridinium ylide (as described in Module 2). Charged species do not bind as tightly to the metal center in the inhibitory "flat" mode [3].

Q3: I need the trans-2,6-disubstituted piperidine, but hydrogenation gives me the cis isomer.

  • Diagnosis: Hydrogenation is inherently cis-selective (syn-addition).

  • Fix: You cannot force trans-hydrogenation easily. Instead:

    • Perform the cis-hydrogenation.[3]

    • Isomerize the product by heating in ethanol with catalytic sodium ethoxide (NaOEt). This will equilibrate the mixture to the thermodynamically stable trans (diequatorial) isomer.

Q4: I am losing my chloro-substituent during hydrogenation.

  • Diagnosis: Hydrodehalogenation is a common side reaction with Pd and Rh catalysts.

  • Fix:

    • Switch to PtO₂ (Adam's catalyst) in acidic media, which is less prone to oxidative insertion into C-Cl bonds.

    • Use homogeneous Iridium catalysis (Module 2); these catalysts are generally tolerant of aryl halides [4].

References

  • Legault, C. Y., & Charette, A. B. (2005). Highly Efficient, Asymmetric Hydrogenation of Pyridines.[3][5][6] Journal of the American Chemical Society. Link

  • Upadhyay, P. K., & Andersson, P. G. (2013).[5] Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry. Link

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Wang, D.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines. Chemical Reviews. Link

Sources

3-(4-Isopropylphenoxy)piperidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Isopropylphenoxy)piperidine

Topic: Stability Profiling, Degradation Mechanisms, and Handling Protocols Document ID: TSC-IPP-001 Last Updated: February 2026

Executive Summary

3-(4-Isopropylphenoxy)piperidine is a secondary amine building block frequently employed in the synthesis of GPCR ligands and ion channel modulators.[1] While the ether linkage is chemically robust, the molecule possesses two distinct "soft spots" for degradation: the secondary amine nitrogen (prone to N-oxidation and carbamylation) and the benzylic methine of the isopropyl group (highly susceptible to radical autoxidation).[1]

This guide provides the technical scaffolding to predict, prevent, and detect these degradation events.

Module 1: Critical Stability Vulnerabilities

Understanding the "Why" behind the degradation.[1]

The stability profile of 3-(4-Isopropylphenoxy)piperidine is dictated by two competing degradation pathways.

Benzylic Autoxidation (The "Hidden" Risk)

The isopropyl group attached to the phenyl ring is not inert.[1] The tertiary benzylic hydrogen (the CH in the isopropyl group) has a relatively low bond dissociation energy (~85 kcal/mol).[1]

  • Mechanism: In the presence of atmospheric oxygen and light, a radical is formed at the benzylic position.[1] This radical is stabilized by resonance with the phenyl ring, allowing it to react with

    
     to form a hydroperoxide.[1]
    
  • Outcome: The hydroperoxide decomposes into a tertiary alcohol or undergoes C-C bond cleavage to form a ketone (acetophenone derivative).[1] This is often the source of "unexplained" polar impurities in HPLC.[1]

Amine Instability (The "Visible" Risk)[1]
  • Carbamylation: As a secondary amine, the piperidine ring is basic and nucleophilic.[1] Upon exposure to air, it reacts reversibly with

    
     to form a carbamic acid/carbamate salt.[1]
    
    • Symptom:[1][2][3][4][5][6] The free base (oil or low-melting solid) develops a white "crust" or turns into a sticky gum.[1]

  • N-Oxidation: In the presence of peroxides (often found in uninhibited ethers or THF) or over time in air, the nitrogen oxidizes to the N-oxide (

    
    ).[1]
    

Module 2: Visualization of Degradation Pathways

The following diagram maps the structural vulnerabilities of the molecule.

DegradationPathways Start 3-(4-Isopropylphenoxy)piperidine (Intact Molecule) BenzylicRadical Benzylic Radical (Tertiary C-H Abstraction) Start->BenzylicRadical UV Light / Radical Initiator Carbamate Piperidine Carbamate (Reversible CO2 Adduct) Start->Carbamate + CO2 (Air Exposure) NOxide Piperidine N-Oxide (Irreversible Oxidation) Start->NOxide + Peroxides / O2 Hydroperoxide Benzylic Hydroperoxide (Intermediate) BenzylicRadical->Hydroperoxide + O2 Alcohol Tertiary Alcohol (Degradant A) Hydroperoxide->Alcohol Reduction Ketone 4-Acetyl Phenoxy Derivative (Degradant B) Hydroperoxide->Ketone Bond Cleavage

Caption: Figure 1.[1][7][8][9] Dual degradation pathways showing benzylic oxidation of the isopropyl group and reactivity of the piperidine nitrogen.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a clear oil to a yellow semi-solid. Is it ruined?

Diagnosis: This is likely oxidative yellowing combined with carbamate formation .[1]

  • The Yellow Color: Caused by trace amounts of N-oxide or conjugated quinone-like species formed from the phenolic ether oxidation.[1]

  • The Solidification: The free base absorbs

    
     from the air, forming a carbamate salt which has a higher melting point than the oil.[1]
    
  • Recovery Protocol:

    • Dissolve the sample in DCM or Ethyl Acetate.[1]

    • Wash with 1M NaOH (this reverses the carbamate back to the free amine).[1]

    • Dry over

      
       and concentrate.
      
    • Note: If the yellow color persists, purify via silica plug filtration (1%

      
       in eluent to prevent streaking).[1]
      
Q2: I see a "Ghost Peak" at [M+16] in my LC-MS. What is it?

Diagnosis: This is the N-Oxide or the Benzylic Alcohol .[1]

  • Differentiation:

    • N-Oxide: Often elutes earlier than the parent peak in Reverse Phase (RP) HPLC due to high polarity of the

      
       bond.[1]
      
    • Benzylic Alcohol: Elutes slightly earlier than the parent but later than the N-oxide.[1]

  • Action: Check your solvents. Are you using aged THF or Ether? These contain peroxides that rapidly oxidize secondary amines.[1] Switch to fresh, inhibitor-free solvents.[1]

Q3: The compound is losing potency in biological assays. Why?

Diagnosis: If stored in solution (DMSO), the compound may be undergoing Benzylic Oxidation .[1]

  • Mechanism: DMSO can act as an oxidant under certain conditions, or simply allow oxygen diffusion.[1] The resulting alcohol/ketone at the isopropyl position likely has significantly lower binding affinity to the target protein due to steric bulk and polarity changes.

  • Solution: Store DMSO stocks at -80°C under Argon. Do not freeze-thaw more than 3 times.[1]

Module 4: Standardized Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate your analytical method (HPLC) and determine retention times of impurities.[1]

Stress ConditionReagentsConditionsExpected Degradation
Acid Hydrolysis 1N HCl60°C, 4 hoursMinimal (Ether is stable).[1] Potential salt formation.[1]
Base Hydrolysis 1N NaOH60°C, 4 hoursStable.
Oxidation 3%

RT, 2 hoursHigh. Forms N-oxide (major) and Benzylic oxidation products.[1]
Photolysis UV (254 nm)24 hoursModerate. Benzylic radical formation leading to ketones.[1]
Heat (Solid) 80°C3 daysModerate. Yellowing/browning (surface oxidation).[1]
Protocol B: Storage of the Free Base
  • Container: Amber glass vial (Class 1 hydrolytic resistance).[1]

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than

    
    ).[1]
    
  • Seal: Parafilm over the cap is insufficient.[1] Use a cap with a PTFE-lined silicone septum.[1]

  • Temperature: -20°C for long-term storage.

Module 5: Analytical Method Development (HPLC)

To separate the parent compound from its specific degradants, use the following starting conditions.

  • Column: C18 (End-capped is critical to reduce tailing of the secondary amine).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for high pH stability).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amine/Phenyl absorption) and 254 nm.[1]

Diagnostic Decision Tree:

Troubleshooting Problem Unknown Impurity Detected MassSpec Check LC-MS Mass Shift Problem->MassSpec Plus16 +16 Da (Oxygen) MassSpec->Plus16 Plus14 +14 Da (Carbonyl) MassSpec->Plus14 Plus44 +44 Da (Carboxylate) MassSpec->Plus44 NOxide N-Oxide (Check Peroxides in Solvent) Plus16->NOxide Early Eluting BenzylicAlc Benzylic Alcohol (Check Light Exposure) Plus16->BenzylicAlc Mid Eluting Ketone Benzylic Ketone (Advanced Oxidation) Plus14->Ketone Carbamate Carbamate Salt (Check Air Exposure) Plus44->Carbamate

Caption: Figure 2.[1] Analytical decision tree for identifying common impurities based on mass shift.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][10] International Council for Harmonisation.[1][10] Link

  • Waterman, K. C., et al. (2002).[1] "Stabilization of Pharmaceuticals to Oxidative Degradation."[1][11][12] Pharmaceutical Development and Technology, 7(1), 1–32. (Detailed mechanisms on benzylic and amine oxidation). Link[1]

  • Alfassi, Z. B. (1997).[1] Peroxyl Radicals.[1] Wiley.[1] (Source for bond dissociation energies of benzylic hydrogens and autoxidation kinetics).[1]

  • Baertschi, S. W., et al. (2015).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Protocols for forced degradation of amines).

Sources

Technical Support Center: Minimizing Oxidation of Piperidine Compounds During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine-containing compounds. The inherent reactivity of the piperidine moiety, particularly its susceptibility to oxidation, presents a significant challenge to maintaining compound integrity, purity, and activity over time. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to ensure the long-term stability of your valuable materials.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased piperidine has a yellow tint. Is this normal and can I still use it?

A: A yellow discoloration in what should be a colorless liquid is a common indicator of oxidation.[1] While piperidine is relatively stable at room temperature for short periods, it can react with atmospheric oxygen, especially when exposed to light and heat.[1][2][3] The primary oxidation products can include various species, but the color change is a clear sign of impurity.

Causality: The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidative processes.[2] This can be initiated by light (photodegradation), heat (thermal degradation), or reaction with atmospheric oxygen (autoxidation).[3][4]

Recommendation: For applications requiring high purity, such as in pharmaceutical synthesis or sensitive catalytic reactions, purification is strongly recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent recurrence, it is crucial to store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber glass bottle, and store it in a cool, dry place.[1][2][3][5]

Q2: What are the primary drivers of piperidine degradation during storage, and what are the resulting products?

A: The degradation of piperidine compounds is primarily driven by three factors: oxidation, thermal stress, and exposure to light.[2][3][4]

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products.[4] Atmospheric oxygen can initiate this process, particularly over extended storage periods. Studies on the atmospheric degradation of piperidine show that it reacts with hydroxyl radicals, leading to the formation of 2,3,4,5-tetrahydropyridine as a major product, along with minor products like 1-nitropiperidine and 1-nitrosopiperidine.[6][7][8]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.[2] While relatively stable at ambient temperatures, prolonged storage at high temperatures can lead to the cleavage of the carbon-nitrogen bond, resulting in the formation of smaller amines and alkenes.[2]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through free-radical mechanisms.[3][4][9] This is why storage in dark or amber containers is critical.[3][9]

The following diagram illustrates a simplified hypothetical oxidative pathway for a generic piperidine compound.

OxidationPathway Piperidine Piperidine Compound Radical Piperidinyl Radical Piperidine->Radical Initiation (O₂, Light, Heat) Oxidized_Products N-Oxide, Imine, Ring-Opened Products Radical->Oxidized_Products Propagation (+ O₂)

Caption: Hypothetical oxidation pathway of a piperidine compound.

Q3: What are the ideal storage conditions for piperidine and its derivatives to ensure long-term stability?

A: To maximize the shelf-life of piperidine compounds, which can be stable for one to three years if stored properly, a multi-faceted approach to storage is essential.[3]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) is often recommended.[3] Some sources suggest ambient temperature in a well-ventilated area is sufficient.[10]Lower temperatures slow down the rate of chemical reactions, including oxidation and thermal degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen) blanket.Prevents contact with atmospheric oxygen, a key initiator of oxidation.[1] Molecular oxygen can also inhibit certain desired radical reactions in synthesis.[11]
Container Tightly sealed, amber glass bottle or corrosive-resistant container.[2][3][12]Prevents exposure to light (which can cause photodegradation) and moisture, and contains vapors.[3][9][12]
Location Cool, dry, well-ventilated, and flame-proof area.[2][12]Minimizes exposure to heat, moisture, and ignition sources.[2][3][12]
Separation Store away from strong oxidants and acids.[13][14]Prevents potentially hazardous reactions. Piperidine is basic and will react exothermically with acids.[2]

Troubleshooting Guide

Scenario 1: I observe crystal formation in my piperidine solution (e.g., in DMF). What is happening and how can I fix it?

A: The formation of crystals in a piperidine solution is a common issue, often resulting from the reaction of the basic piperidine with acidic gases from the atmosphere, most notably carbon dioxide (CO₂).[1] This reaction forms a salt, such as piperidine carbonate, which may be insoluble in the solvent.[1]

Troubleshooting Steps:

  • Identify the Cause: The likely culprit is exposure to air. Ensure your storage container is always tightly sealed.

  • Resolution: You may be able to redissolve the crystals by gently warming the solution, depending on the salt's properties. However, for sensitive applications, it is best to prepare a fresh solution.

  • Prevention: To prevent this from recurring, always store piperidine solutions under an inert atmosphere.[1] Use a well-sealing cap, and for long-term storage, consider using a septum-sealed bottle and purging the headspace with argon or nitrogen before sealing.

DecisionTree start Crystals observed in piperidine solution check_seal Is the container tightly sealed? start->check_seal cause Likely cause: Reaction with atmospheric CO₂/acidic gases check_seal->cause No re_dissolve Attempt to redissolve (gentle warming) cause->re_dissolve fresh_solution Prepare fresh solution re_dissolve->fresh_solution Unsuccessful or for high-purity needs prevent Store future solutions under inert atmosphere (Ar, N₂) re_dissolve->prevent Successful fresh_solution->prevent

Caption: Decision workflow for handling crystallization in piperidine solutions.

Scenario 2: My analytical results (e.g., HPLC peak area) for a piperidine-containing compound are inconsistent over time. Could this be a stability issue?

A: Yes, inconsistent analytical results, particularly a decreasing peak area over time, are a strong indication that your compound is degrading under your storage or experimental conditions.[4] The piperidine moiety is often a point of instability.[4]

Experimental Protocol: Forced Degradation Study

To understand the stability of your specific piperidine compound, a forced degradation study is an invaluable tool. This involves subjecting the compound to various stress conditions to identify potential degradation pathways.

Objective: To determine the susceptibility of the piperidine compound to hydrolysis, oxidation, heat, and light.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

  • Time Points: Analyze samples from each stress condition (plus a control sample stored under ideal conditions) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.

  • Interpretation: A significant decrease in the main peak area under a specific stress condition indicates susceptibility to that degradation pathway. This knowledge allows you to implement targeted preventative measures, such as adjusting pH, adding antioxidants, or ensuring rigorous protection from light.

Q4: Can converting piperidine to its hydrochloride salt improve its storage stability?

A: Yes, converting piperidine to its hydrochloride salt can significantly enhance its stability, particularly against oxidation.

Causality: In its free base form, the nitrogen atom of piperidine has a lone pair of electrons that is readily available for reaction, including oxidation.[2] When reacted with an acid like hydrochloric acid (HCl), this lone pair accepts a proton, forming a piperidinium cation (C₅H₁₁NH₂⁺Cl⁻).[2] This protonation makes the nitrogen electron-deficient, thereby reducing its susceptibility to oxidation. Piperidine hydrochloride is also a crystalline solid, which is generally more stable and less volatile than the liquid free base.[15]

Considerations:

  • Hygroscopicity: Piperidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[15] Therefore, it must be stored in a tightly sealed container in a dry environment.

  • Application Compatibility: While more stable for storage, the salt form may not be directly compatible with all reaction conditions. The free base can be easily regenerated by treatment with a stronger, non-nucleophilic base just before use if required.

References

  • Biosynce. (2025). What is the stability of piperidine? - Blog. Available at: [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog. Available at: [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose? - Blog. Available at: [Link]

  • Glück, S. M., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Knudsen, S., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Knudsen, S., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Wikipedia. Hofmann–Löffler reaction. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Available at: [Link]

  • National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem. Available at: [Link]

  • National Institutes of Health. (2015). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. Available at: [Link]

  • ResearchGate. (2025). Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies. Available at: [Link]

  • Biosynce. (2025). What are the detection methods for piperidine? - Blog. Available at: [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Knudsen, S., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • National Institutes of Health. (2000). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed. Available at: [Link]

  • SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review. Available at: [Link]

  • National Institutes of Health. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 3-(4-Isopropylphenoxy)piperidine and its Analogs: A Predictive Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3-(4-isopropylphenoxy)piperidine and its structural analogs, offering insights for researchers and professionals in drug development. Due to the limited publicly available data on 3-(4-isopropylphenoxy)piperidine, this guide leverages experimental data from closely related phenoxy piperidine derivatives to predict its potential pharmacological profile and to establish a framework for its evaluation. We will delve into synthetic strategies, explore structure-activity relationships (SAR), and provide detailed experimental protocols for in vitro characterization.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a three-dimensional framework for precise pharmacophore presentation.[1] Piperidine derivatives have demonstrated a wide array of biological activities, targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]

The 3-aryloxypiperidine substructure, in particular, has garnered significant interest as a pharmacophore with potential activity at various biological targets, most notably monoamine transporters.[3] This guide focuses on 3-(4-isopropylphenoxy)piperidine, a compound with limited characterization in the scientific literature, and places it in the context of its analogs to elucidate its potential as a CNS-active agent.

Synthetic Strategies for 3-Aryloxypiperidine Analogs

The synthesis of 3-aryloxypiperidine derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the nucleophilic substitution of a protected 3-hydroxypiperidine with a substituted phenol.

A proposed synthetic pathway for 3-(4-isopropylphenoxy)piperidine and its analogs is outlined below:

Synthetic Pathway for 3-Aryloxypiperidine Analogs cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine  DCM, TEA Boc_anhydride Boc Anhydride Boc_anhydride->N-Boc-3-hydroxypiperidine N-Boc-3-(aryloxy)piperidine N-Boc-3-(aryloxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(aryloxy)piperidine  THF Substituted_Phenol 4-Isopropylphenol (or other analogs) Substituted_Phenol->N-Boc-3-(aryloxy)piperidine DIAD_PPh3 DIAD, PPh3 DIAD_PPh3->N-Boc-3-(aryloxy)piperidine 3-Aryloxypiperidine_Analog 3-(4-Isopropylphenoxy)piperidine (or other analogs) N-Boc-3-(aryloxy)piperidine->3-Aryloxypiperidine_Analog  DCM TFA TFA or HCl TFA->3-Aryloxypiperidine_Analog

Caption: Proposed synthetic pathway for 3-aryloxypiperidine analogs.

This three-step synthesis begins with the protection of the piperidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group. The subsequent key step is a Mitsunobu reaction, which allows for the formation of the ether linkage between the protected 3-hydroxypiperidine and a substituted phenol under mild conditions. Finally, deprotection of the Boc group with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yields the desired 3-aryloxypiperidine analog. This synthetic route is highly adaptable for creating a library of analogs by simply varying the substituted phenol in the Mitsunobu reaction.

Structure-Activity Relationship (SAR) and Pharmacological Profile

While direct experimental data for 3-(4-isopropylphenoxy)piperidine is scarce, we can infer its potential pharmacological profile by examining the SAR of closely related analogs, particularly their affinity for monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

A study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed that these compounds can exhibit high affinity for SERT.[3] The binding affinities (Ki) for a selection of these analogs are presented in the table below, alongside data for other relevant phenoxy piperidine derivatives from the literature.

CompoundR Group (on Phenoxy Ring)TargetKi (nM)
Analog 1 4-FluoroSERT2[3]
Analog 2 2-FluoroSERT15[3]
Analog 3 4-ChloroSERT400[3]
Analog 4 4-MethylSERT150[3]
Analog 5 3,4-DifluoroD4 Receptor5.5[4]
Analog 6 3-MethylD4 Receptor13[4]
Analog 7 4-ChloroD4 Receptor53[4]

Key SAR Insights:

  • Electronic Effects: The data suggests that electron-withdrawing groups on the phenoxy ring, such as fluorine, can significantly influence binding affinity. For instance, a 4-fluoro substitution (Analog 1) resulted in a much higher affinity for SERT compared to a 4-chloro (Analog 3) or 4-methyl (Analog 4) substitution.[3]

  • Steric Effects: The position of the substituent is also critical. A 4-fluoro substituent (Analog 1) conferred higher affinity than a 2-fluoro substituent (Analog 2).[3]

  • Target Specificity: It is important to note that subtle structural changes can shift the primary biological target. For example, the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been shown to produce potent dopamine D4 receptor antagonists.[4][5]

Predictive Analysis for 3-(4-Isopropylphenoxy)piperidine:

Based on the available data, the 4-isopropyl group on the phenoxy ring of the target compound introduces a bulky, lipophilic substituent. This is in contrast to the smaller, more electron-withdrawing groups found in the high-affinity SERT ligands. It is plausible that the steric bulk of the isopropyl group may hinder optimal binding to the serotonin transporter. However, it could potentially favor binding to other targets where a larger hydrophobic pocket is present. Therefore, comprehensive in vitro profiling is essential to determine the actual pharmacological profile of 3-(4-isopropylphenoxy)piperidine.

Experimental Protocols: In Vitro Characterization

To elucidate the pharmacological profile of 3-(4-isopropylphenoxy)piperidine and its analogs, a series of in vitro experiments are necessary. A primary focus would be to assess their binding affinity and functional activity at the monoamine transporters.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound to the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters expressed in a stable cell line.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Detection & Analysis Cell_Culture Culture cells expressing human monoamine transporters Membrane_Prep Prepare cell membranes (homogenization & centrifugation) Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Radioligands Radioligands: [3H]Citalopram (SERT) [3H]WIN 35,428 (DAT) [3H]Nisoxetine (NET) Radioligands->Incubation Scintillation_Counting Quantify bound radioactivity using a scintillation counter Filtration->Scintillation_Counting Data_Analysis Calculate Ki values using competitive binding analysis Scintillation_Counting->Data_Analysis

Sources

Comparative Analysis: 3- vs. 4-Substituted Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, appearing in over 12,000 biologically active compounds. However, the decision to functionalize at the C3 (meta) versus C4 (para) position is rarely arbitrary; it is a determinant of the molecule’s topological complexity, metabolic fate, and safety profile.

This guide objectively compares these two substitution patterns. While 4-substituted piperidines offer synthetic ease and symmetry, 3-substituted piperidines provide a critical vector for "escaping flatland"—increasing fraction sp3 (Fsp3) character, introducing chirality, and breaking molecular symmetry to evade off-target liabilities like hERG inhibition.

Structural & Stereochemical Analysis

The fundamental difference lies in symmetry and stereogenicity. This distinction dictates the complexity of the synthesis and the specificity of the biological interaction.

Conformational Landscape
  • 4-Substituted Piperidines: typically achiral (unless the substituent itself is chiral). The substituent almost exclusively adopts the equatorial position in the chair conformation to minimize 1,3-diaxial interactions (A-value minimization). This leads to linear, rod-like vectors.

  • 3-Substituted Piperidines: Inherently chiral, creating enantiomeric pairs (

    
     and 
    
    
    
    ). The substituent introduces complex steric interactions (A1,3 strain), particularly when N-protected. This vector projects out of the plane, creating a "kinked" topology that can probe distinct hydrophobic pockets.
Visualization of Decision Logic

The following decision tree illustrates the strategic selection process between C3 and C4 substitution.

Piperidine_Logic Start Target Profile Definition Linear Linear Vector Required? Start->Linear Symmetry Symmetry/Achiral Preferred? Linear->Symmetry Yes Chirality Need to break Symmetry (hERG Avoidance)? Linear->Chirality No C4 Select 4-Substituted (Low Synthetic Burden) Symmetry->C4 Yes Symmetry->Chirality No Chirality->C4 No (Risk of hERG) C3 Select 3-Substituted (High Fsp3 / Chiral) Chirality->C3 Yes

Figure 1: Strategic decision tree for piperidine substitution. Note the divergence based on vector linearity and the need for chirality.

Physicochemical & Biological Properties[1][2][3][4]

The following table synthesizes experimental trends observed in SAR campaigns.

Feature4-Substituted Piperidine3-Substituted PiperidineCausality/Mechanism
Stereochemistry Achiral (Prochiral center)Chiral (Enantiomers)C3 creates a stereocenter, requiring asymmetric synthesis or resolution.
Vector Topology Linear / Rod-shapedKinked / 3DC4 equatorial preference extends the chain; C3 projects at ~60° or 120° angles.
Basicity (pKa) ~11.2 (Unchanged)~10.4 - 11.0 (Variable)Inductive effects are stronger at C3. Fluorine at C3 drops pKa significantly (~9.0).
hERG Liability High Risk Reduced Risk 4-sub often mimics the pharmacophore of known hERG blockers (e.g., Astemizole). 3-sub breaks this recognition.
Metabolic Stability ModerateHigh (with modification)C4 blocks para-oxidation. C3 substituents can sterically shield the N-atom or block alpha-oxidation.

Synthetic Accessibility & Protocols

This section contrasts the "Commodity" nature of C4 synthesis with the "Premium" nature of C3 synthesis.

Comparative Workflow

Synthesis_Workflow cluster_C4 C4: Reductive Amination (Easy) cluster_C3 C3: Asymmetric Hydrogenation (Hard) Start4 4-Piperidone Step4 Reductive Amination (NaBH(OAc)3) Start4->Step4 End4 4-Sub Piperidine Step4->End4 Start3 3-Sub Pyridine Step3a Asymmetric Hydrogenation (Rh/Ir Catalyst) Start3->Step3a Step3b Chiral Resolution (if racemic) Step3a->Step3b End3 Chiral 3-Sub Piperidine Step3b->End3

Figure 2: Synthetic complexity comparison. C4 routes are typically one-pot, while C3 routes often require expensive catalysts or chiral separation.

Detailed Protocol: Asymmetric Synthesis of 3-Substituted Piperidine

Context: Synthesis of (R)-3-phenylpiperidine via asymmetric hydrogenation.

Reagents:

  • Substrate: 3-phenylpyridine HCl salt.

  • Catalyst: [Ir(COD)(Py)(PCy3)]PF6 (Crabtree’s catalyst derivative) or Chiral Rh-Bisphosphine complex.

  • Solvent: Methanol/Ethanol (degassed).

  • Pressure: 50 bar H2.

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox (<1 ppm O2), dissolve the Iridium precursor (1 mol%) and chiral ligand (1.1 mol%) in dry degassed methanol. Stir for 30 mins to form the active complex.

  • Loading: Add 3-phenylpyridine (1.0 equiv) to the autoclave vessel. Add the catalyst solution via cannula transfer to avoid air exposure.

  • Hydrogenation: Pressurize the autoclave to 50 bar H2. Heat to 60°C. Stir at 1000 rpm for 12 hours.

    • Critical Control Point: Piperidine synthesis from pyridines is prone to catalyst poisoning by the product amine. Ensure the substrate is protected (e.g., N-Boc or HCl salt) or use high catalyst loading if free amine is required.

  • Workup: Vent H2 carefully. Concentrate the solvent in vacuo.

  • Purification: If the enantiomeric excess (ee) is <95%, perform chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column (CO2/MeOH gradient).

Case Study: hERG Avoidance in Akt Inhibitors[3][5]

A definitive example of the 3- vs 4-substitution advantage is found in the development of Akt inhibitors (See Jamieson et al. and Li et al.).

  • The Problem: Early generation 4-substituted piperidine analogs (e.g., Compound A12) exhibited potent Akt inhibition but suffered from severe hERG channel blockage (IC50 < 1 µM), a major cardiotoxicity risk. The linear, symmetrical nature of the 4-substituted piperidine allowed the molecule to fit into the hERG pharmacophore.

  • The Solution (Compound E22): Researchers shifted to a 3,4,6-trisubstituted piperidine scaffold.[1][2]

    • Mechanism:[3][4] The introduction of substituents at the C3 position broke the molecular symmetry and altered the vector of the piperidine nitrogen.

    • Result: This "conformational restriction" maintained Akt potency (IC50 = 2 nM) but drastically reduced hERG affinity (IC50 > 30 µM), improving the safety margin by over 1000-fold.

Experimental Validation: Metabolic Stability Assay

To verify the metabolic advantages of C3-substitution (e.g., blocking alpha-oxidation), the following self-validating protocol is recommended.

Microsomal Stability Protocol:

  • Preparation: Prepare 10 mM stock solutions of the 3-sub and 4-sub piperidine analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Validation Criteria: Reference compounds (e.g., Verapamil for high clearance, Warfarin for low) must fall within 20% of historical values.

References

  • Jamieson, C., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. Journal of Organic Chemistry.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Modification of Piperidine Substituents. Chemical Research in Toxicology.

Sources

Cross-reactivity of 3-(4-Isopropylphenoxy)piperidine in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 3-(4-Isopropylphenoxy)piperidine , a lipophilic piperidine ether scaffold. This structural class is frequently investigated for activity at Sigma receptors (


R) , Histamine H3 receptors , and NMDA (GluN2B) receptors .

This document is designed for researchers evaluating this compound as a pharmacological probe or lead scaffold, specifically addressing the critical challenge of distinguishing on-target efficacy from off-target liabilities (particularly hERG and Sigma-2).

Executive Summary & Compound Profile

3-(4-Isopropylphenoxy)piperidine represents a classic "privileged scaffold" in CNS medicinal chemistry. The combination of a basic piperidine nitrogen and a lipophilic phenoxy moiety (linked via the 3-position) creates a pharmacophore with high affinity for the Sigma-1 receptor (


R) .

However, this scaffold is not inherently selective. Its lipophilicity and basicity predispose it to "promiscuous" binding at other sites.

  • Primary Target: Sigma-1 Receptor (

    
    R) – Modulates Ca²⁺ signaling and ER stress.
    
  • Primary Liability: hERG Potassium Channel – Risk of QT prolongation.

  • Secondary Cross-Reactivity: Sigma-2 (

    
    R), Histamine H3, and NMDA (GluN2B).
    
Structural Insight: The "3-Position" Advantage

Unlike its 4-substituted analogs (e.g., 4-(4-isopropylphenoxy)piperidine), the 3-substitution breaks the linear symmetry often required for deep pore binding in the hERG channel. This guide evaluates whether this structural nuance translates to improved selectivity.

Comparative Analysis: Performance vs. Alternatives

The following table compares 3-(4-Isopropylphenoxy)piperidine against "Gold Standard" reference compounds used in Sigma receptor research.

Table 1: Comparative Binding & Selectivity Profile

Feature3-(4-Isopropylphenoxy)piperidine PRE-084 (Alternative 1)Haloperidol (Alternative 2)Ifenprodil (Alternative 3)
Primary Class Sigma Ligand (Scaffold)Selective

Agonist
Non-selective

/D2 Antagonist
NMDA (GluN2B) Antagonist

Affinity (Ki)
High (< 10 nM)*Moderate (44 nM)High (2 nM)Low Affinity

Cross-Reactivity
Moderate Risk (Ki ~50-200 nM)Low (Selectivity > 100x)High (Ki ~50 nM)Low
hERG Liability Moderate (Requires Testing)LowHigh (Known blocker)Moderate
NMDA (GluN2B) Binding Potential (Weak)NegligibleNegligibleHigh (Primary Target)
Use Case Lead Optimization / Library ScreeningValidating

Phenotypes
Positive Control (Binding)Excluding NMDA effects

*Note: Values for the specific isopropyl derivative are estimated based on the 3-phenoxy-piperidine SAR class properties (See References).

Critical Cross-Reactivity Pathways

To validate data generated with 3-(4-Isopropylphenoxy)piperidine, you must rule out activity at the following off-targets.

A. The Sigma-2 ( R) / TMEM97 Trap

Many "Sigma-1 specific" piperidines retain significant affinity for Sigma-2.

  • Mechanism:

    
    R regulates autophagy and calcium release divergent from 
    
    
    
    R.
  • Impact: If your compound binds

    
    R, observed cytotoxic effects may be misattributed to 
    
    
    
    R antagonism.
  • Control: Use DTG (1,3-Di-o-tolylguanidine) in the presence of (+)-pentazocine to isolate

    
     binding.
    
B. The hERG Safety Threshold

The 4-isopropyl group adds significant lipophilicity (


), a key driver for hERG channel trapping.
  • Risk: False positives in phenotypic assays (e.g., cell viability) due to ion channel blockade rather than receptor modulation.

  • Mitigation: The 3-position substitution typically lowers hERG affinity by 5-10 fold compared to 4-substituted analogs, but does not eliminate it.

C. NMDA (GluN2B) Allosteric Modulation

The structure mimics the "tail" of Ifenprodil . High concentrations (>1


M) may inhibit GluN2B-containing NMDA receptors, confounding neuroprotection studies.

Visualization: Selectivity Screening Workflow

The following diagram outlines the logical flow for validating the selectivity of 3-(4-Isopropylphenoxy)piperidine.

SelectivityWorkflow Compound 3-(4-Isopropylphenoxy) piperidine PrimaryScreen Primary Screen (10 µM) Compound->PrimaryScreen Sigma1 Sigma-1 Binding ([3H](+)-Pentazocine) PrimaryScreen->Sigma1 Decision1 Ki < 50 nM? Sigma1->Decision1 OffTargetPanel Off-Target Panel Decision1->OffTargetPanel Yes Redesign Scaffold Redesign (Reduce Lipophilicity) Decision1->Redesign No Sigma2 Sigma-2 (TMEM97) ([3H]DTG + Pentazocine) OffTargetPanel->Sigma2 hERG hERG Channel (Flux/Patch Clamp) OffTargetPanel->hERG NMDA NMDA-GluN2B ([3H]Ifenprodil) OffTargetPanel->NMDA ValidProbe Validated Probe (Selectivity Ratio > 50x) Sigma2->ValidProbe Low Affinity Sigma2->Redesign High Affinity hERG->ValidProbe IC50 > 10µM NMDA->ValidProbe No Displacement

Figure 1: Critical path for validating piperidine-based Sigma ligands. Failure at the hERG or Sigma-2 stage requires structural modification.

Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Sigma-1 Receptor Competition Binding

Objective: Determine the Ki of 3-(4-Isopropylphenoxy)piperidine for


R.
  • Membrane Preparation: Use Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: -Pentazocine (2-3 nM final concentration).

    • Why: (+)-Pentazocine is highly selective for

      
       over 
      
      
      
      .
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol .
    
  • Incubation: 120 minutes at 37°C (Equilibrium is slow for lipophilic piperidines).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Critical Step: PEI reduces the high non-specific binding typical of lipophilic phenoxy-piperidines to the glass fiber filters.

Protocol B: Sigma-2 Cross-Reactivity Check

Objective: Quantify off-target binding at


R.
  • Membrane Preparation: Rat liver membranes (rich in

    
    R).
    
  • Radioligand: [³H]DTG (3 nM).

    • Note: DTG binds both

      
       and 
      
      
      
      .
  • Masking Agent: Add 1

    
    M (+)-Pentazocine  to the buffer.
    
    • Mechanism:[1][2] This saturates all

      
       sites, leaving only 
      
      
      
      sites available for the radioligand.
  • Competition: Titrate 3-(4-Isopropylphenoxy)piperidine (10⁻⁹ to 10⁻⁵ M).

  • Calculation: If the compound displaces [³H]DTG in the presence of (+)-pentazocine, it is a Sigma-2 ligand .

Data Interpretation & Causality

When analyzing your binding curves, look for these signatures:

  • Hill Slope < 1.0: Indicates negative cooperativity or binding to multiple sites (e.g., mixed

    
    /
    
    
    
    binding).
  • Incomplete Displacement: If the compound cannot displace 100% of the radioligand at high concentrations (10

    
    M), it suggests the compound has low solubility (aggregates) or the radioligand is binding to a site the compound cannot access (e.g., distinct allosteric site).
    
  • Right-Shift with BSA: If adding 0.1% BSA shifts the Ki significantly, the compound is highly protein-bound (common for isopropyl-phenoxy analogs).

Selectivity Ratio Calculation

Calculate the Selectivity Ratio to determine utility:



  • > 100: Excellent Probe.

  • 10 - 100: Acceptable for concentration-controlled experiments.

  • < 10: Unsuitable for defining specific biological mechanisms.

References

  • Berardi, F., et al. (2009). Influence of the 4-phenylpiperidine structure on sigma-1 receptor binding.Journal of Medicinal Chemistry .

    • Establishes the SAR of piperidine scaffolds
  • Abate, C., et al. (2011). Sigma-2 receptor ligands: structure-affinity relationships of 3-substituted piperidines.European Journal of Medicinal Chemistry .

    • Key reference for the "3-position" selectivity hypothesis.
  • Guitart, X., et al. (2004). Sigma receptors: biology and targets.Annual Review of Pharmacology and Toxicology .

    • Authoritative review on Sigma receptor subtypes and cross-reactivity.
  • Hanner, M., et al. (1996). Purification, molecular cloning, and expression of the mammalian sigma1-binding site.Proceedings of the National Academy of Sciences .

    • Foundational paper for the -Pentazocine binding protocol.

Sources

A Comparative Guide to the Toxicity of Fluorinated vs. Non-Fluorinated Piperidine Analogs for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs. Its versatility allows for extensive chemical modification to optimize pharmacological properties. A common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic parameters is the introduction of fluorine atoms. However, this modification can significantly alter the toxicological profile of the parent molecule. This guide provides an in-depth comparison of the toxicity of fluorinated and non-fluorinated piperidine analogs, supported by established experimental data and methodologies, to aid researchers in making informed decisions during the drug discovery process.

The Influence of Fluorination on Physicochemical and Metabolic Properties

The substitution of hydrogen with fluorine, a bioisostere, can dramatically alter a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key factors. Fluorination can modulate the pKa of nearby functional groups, influence molecular conformation, and alter lipophilicity.[1][2] These changes, in turn, affect how the molecule interacts with biological systems, including metabolic enzymes and off-target proteins.

While often introduced to block metabolic oxidation at specific positions and thereby increase a drug's half-life, fluorination is not a universal solution for improving metabolic stability.[3][4] In some cases, fluorinated derivatives have been found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increased lipophilicity.[5]

Contrasting Metabolic Fates and Mechanisms of Toxicity

The toxicity of a compound is intimately linked to its metabolic fate. Non-fluorinated and fluorinated piperidine analogs undergo distinct metabolic pathways, which can lead to different toxicological outcomes.

Metabolism of Non-Fluorinated Piperidine Analogs

Non-fluorinated piperidines are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the carbon atoms adjacent to the nitrogen or at other accessible positions on the ring. This can lead to the formation of various metabolites, some of which may be reactive and contribute to toxicity. The parent compound, piperidine, has a reported oral LD50 in rats ranging from 133 to 740 mg/kg, indicating moderate acute toxicity.[6]

Metabolism of Fluorinated Piperidine Analogs: A Double-Edged Sword

Fluorination can effectively block metabolism at the site of the fluorine atom. However, the metabolic story of fluorinated compounds is more complex and can sometimes lead to the formation of highly toxic metabolites.[7][8]

One of the most concerning metabolic pathways for certain fluorinated compounds is the potential formation of fluoroacetic acid.[7] Fluoroacetic acid is a potent metabolic poison with a median lethal dose (LD50) of around 10 mg/kg in humans.[7] It disrupts the Krebs cycle by inhibiting the enzyme aconitase, leading to cellular energy deprivation and toxicity.[7] The metabolic sources of fluoroacetic acid often include fluoroamines and fluoroethers.[7]

The following diagram illustrates a generalized metabolic pathway that could lead to the formation of a toxic metabolite from a fluorinated piperidine analog.

cluster_0 Metabolic Activation of a Fluorinated Piperidine Analog Fluorinated_Piperidine Fluorinated Piperidine Analog CYP450_Oxidation CYP450 Oxidation Fluorinated_Piperidine->CYP450_Oxidation Metabolism Unstable_Intermediate Unstable Intermediate CYP450_Oxidation->Unstable_Intermediate Toxic_Metabolite Toxic Metabolite (e.g., Fluoroacetic Acid) Unstable_Intermediate->Toxic_Metabolite Rearrangement/ Further Metabolism Cellular_Toxicity Cellular Toxicity Toxic_Metabolite->Cellular_Toxicity Inhibition of Cellular Respiration

Caption: Metabolic activation of a fluorinated piperidine analog.

Comparative Toxicity Data: A Complex Picture

One study on fluorinated aminophenylhydrazines demonstrated that an increase in the number of fluorine atoms correlated with a stronger cytotoxic effect.[9] This suggests that while fluorination can enhance desired pharmacological activity, it may also increase cytotoxicity.

The following table summarizes the potential toxicological profiles of fluorinated versus non-fluorinated piperidine analogs based on the principles discussed.

FeatureNon-Fluorinated Piperidine AnalogsFluorinated Piperidine Analogs
Primary Metabolism CYP450-mediated oxidation at various ring positions.Can be blocked at the site of fluorination, but metabolism may occur elsewhere.
Potential for Toxic Metabolite Formation Lower potential for highly potent metabolic poisons.Potential for formation of toxic metabolites like fluoroacetic acid.[7]
General Cytotoxicity Varies depending on the specific analog.May increase with the degree of fluorination.[9]
Acute Toxicity (LD50) Piperidine (parent): 133-740 mg/kg (oral, rat).[6]Highly variable and analog-specific. Fluoroacetic acid (potential metabolite): ~10 mg/kg (human).[7]
Cardiac Toxicity Possible, depending on the overall structure.Fluorination can lower the basicity (pKa), which may reduce affinity for hERG channels and potentially lower the risk of cardiac toxicity.[2]

Experimental Workflows for Comparative Toxicity Assessment

A robust assessment of the comparative toxicity of fluorinated and non-fluorinated piperidine analogs requires a battery of in vitro and in vivo assays. The following diagram outlines a general workflow for such an assessment.

cluster_1 Comparative Toxicity Assessment Workflow Start Select Fluorinated and Non-Fluorinated Analog Pair In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) Start->In_Vitro_Cytotoxicity In_Vitro_Genotoxicity In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Start->In_Vitro_Genotoxicity Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Start->Metabolic_Stability Data_Analysis Comparative Data Analysis and Risk Assessment In_Vitro_Cytotoxicity->Data_Analysis In_Vitro_Genotoxicity->Data_Analysis Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Metabolite_ID->Data_Analysis In_Vivo_Toxicity In Vivo Acute/Sub-chronic Toxicity Studies In_Vivo_Toxicity->Data_Analysis Data_Analysis->In_Vivo_Toxicity If warranted

Caption: General workflow for comparative toxicity assessment.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

2. In Vitro Genotoxicity Assay: Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a compound.

  • Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to induce mutations that revert the bacteria to a prototrophic state (able to synthesize histidine).

  • Protocol:

    • Prepare a base agar in Petri dishes.

    • In a test tube, mix the test compound at various concentrations with the bacterial tester strain and, optionally, a metabolic activation system (S9 mix from rat liver homogenate, to mimic mammalian metabolism).

    • Pour the mixture onto the base agar and spread evenly.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have grown due to a reverse mutation).

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Recommendations

The decision to fluorinate a piperidine-containing drug candidate should be made with a clear understanding of the potential toxicological consequences. While fluorination can offer significant advantages in terms of metabolic stability and potency, it can also introduce new liabilities, including the potential for the formation of highly toxic metabolites. A thorough and comparative toxicological assessment is therefore crucial.

Key Recommendations for Researchers:

  • Early Stage Assessment: Conduct in vitro cytotoxicity and genotoxicity assays early in the drug discovery process for both fluorinated and non-fluorinated analogs.

  • Metabolic Profiling: Perform metabolic stability and metabolite identification studies to understand the metabolic fate of your compounds and to identify any potentially toxic metabolites.

  • Structure-Toxicity Relationship: If a fluorinated analog shows toxicity, consider synthesizing and testing analogs with fluorine at different positions to understand the structure-toxicity relationship.

  • Risk-Benefit Analysis: Carefully weigh the potential benefits of fluorination against the observed and potential toxicological risks.

By adopting a proactive and comprehensive approach to toxicity testing, researchers can better navigate the complexities of drug development and select drug candidates with the most favorable safety profiles.

References

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. (2026). PMC. Retrieved January 21, 2026, from [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC. Retrieved January 21, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). PMC. Retrieved January 21, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • LD50 values of n-acyl piperidine compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme. Retrieved January 21, 2026, from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the intravenous administration route. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Comparative Guide: Protecting Group Strategies in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In drug discovery, the piperidine ring is a privileged pharmacophore, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). However, its secondary amine functionality is highly nucleophilic and prone to oxidation, necessitating robust protection strategies during multi-step synthesis.

This guide moves beyond basic textbook definitions to provide a decision-support framework for Senior Scientists. We compare the three dominant protecting group (PG) architectures—Carbamates (Boc, Cbz, Fmoc) —analyzing their orthogonality, stability profiles, and process suitability for piperidine functionalization.

Comparative Analysis of Protecting Groups

The choice of protecting group is rarely about the protection step itself (which is generally high-yielding) but rather the deprotection compatibility with other functional groups in the molecule.

The "Big Three" Carbamates: Performance Metrics
FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Lability Acid (TFA, HCl)Hydrogenolysis (H₂/Pd)Base (Piperidine, DBU)
Stability Profile Stable to Bases, Nucleophiles, HydrogenationStable to Acid (mild), BasesStable to Acid, Hydrogenation
Piperidine Yields >90% (Typical)85–95%80–90%
Cost Efficiency High (Cheap reagents)ModerateLow (Expensive reagents)
Atom Economy Poor (Generates isobutylene gas)ModeratePoor (Large fluorenyl group)
Key Risk Acid-catalyzed side reactions (e.g., racemization of adjacent centers)Catalyst poisoning (S, N containing compounds)Polymerization of fulvene byproduct
Orthogonality Logic

The power of these groups lies in their orthogonality —the ability to remove one group without affecting another.[1][2]

  • Boc vs. Cbz: Completely orthogonal. You can remove Boc with acid while Cbz remains intact, or remove Cbz with H₂ while Boc remains intact.[3]

  • Boc vs. Fmoc: The "Gold Standard" for peptide and solid-phase synthesis. Acid removes Boc; Base removes Fmoc.[3][4]

  • Cbz vs. Fmoc: Orthogonal, though less common due to the harshness of Fmoc removal conditions potentially affecting sensitive benzyl esters.

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Boc-4-Piperidone

Rationale: This protocol is critical because the ketone is sensitive to strong bases. We use a mild biphasic system to prevent aldol condensation side products.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)

  • Triethylamine (TEA) or NaHCO₃ (25 mmol)

  • Solvent: THF/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-piperidone HCl (1.54 g) in water (15 mL). Add THF (15 mL).

  • Basification: Cool the mixture to 0°C. Slowly add TEA (3.5 mL) to liberate the free amine. Critical Control Point: Maintain T < 5°C to suppress self-condensation.

  • Protection: Add Boc₂O (2.40 g) dropwise over 15 minutes.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin - SM turns red, Product is UV active/invisible).

  • Workup: Evaporate THF under reduced pressure. Extract aqueous layer with EtOAc (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

  • Expected Yield: 92–96% as a white solid.

Protocol B: N-Cbz Protection via Schotten-Baumann Conditions

Rationale: Cbz-Cl is highly reactive. Using a biphasic Schotten-Baumann condition neutralizes the HCl byproduct immediately, driving the reaction to completion.

Reagents:

  • Piperidine derivative (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (12 mmol)

  • Na₂CO₃ (25 mmol)

  • Solvent: Water/Dioxane (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve the piperidine substrate and Na₂CO₃ in Water/Dioxane. Cool to 0°C.[4][5]

  • Addition: Add Cbz-Cl dropwise via syringe. Caution: Cbz-Cl is a lachrymator.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 2 hours.

  • Quench: Add diethylamine (0.5 mL) to scavenge excess Cbz-Cl (optional).

  • Workup: Acidify carefully to pH 4 with 1M HCl (if product is not acid-sensitive) to solubilize impurities, then extract with DCM.

  • Expected Yield: 85–90%.

Visualization of Reaction Logic

The following diagrams illustrate the decision logic and reaction pathways for piperidine protection.

Diagram 1: Protecting Group Decision Matrix

Caption: Logical flow for selecting the optimal protecting group based on downstream chemistry requirements.

PG_Selection Start Select Piperidine PG Q1 Is the molecule Acid Sensitive? Start->Q1 Q2 Is the molecule Base Sensitive? Q1->Q2 No Fmoc Use Fmoc Group (Base Labile) Q1->Fmoc Yes Q3 Is Hydrogenation Required later? Q2->Q3 No Boc Use Boc Group (Acid Labile) Q2->Boc Yes Cbz Use Cbz Group (H2 Labile) Q3->Cbz No Alloc Use Alloc Group (Pd(0) Labile) Q3->Alloc Yes

Diagram 2: Orthogonal Deprotection Workflow

Caption: Experimental workflow showing selective deprotection of a bis-protected piperidine scaffold.

Deprotection_Flow Substrate N-Boc, 4-Cbz-Piperidine PathA Path A: Selective N-Deprotection Substrate->PathA TFA / DCM (Acidic) PathB Path B: Selective 4-Deprotection Substrate->PathB H2 / Pd-C (Hydrogenolysis) ProdA Free Amine (NH) 4-Cbz Intact PathA->ProdA ProdB N-Boc Intact Free 4-Position PathB->ProdB

Troubleshooting & Expert Insights

Rotamers in NMR

Observation: N-Boc and N-Cbz piperidines often exhibit broadened or split peaks in ¹H NMR and ¹³C NMR at room temperature. Cause: Restricted rotation around the N-C(O) carbamate bond creates s-cis and s-trans rotamers. Solution: Do not assume impurity. Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d₆) to coalesce the peaks.

Aspartimide Formation (Fmoc Chemistry)

Risk: When using piperidine to remove Fmoc in peptide synthesis involving Aspartic Acid, a serious side reaction called aspartimide formation can occur.[6] Mitigation: Add 0.1M HOBt (Hydroxybenzotriazole) to the deprotection cocktail (20% Piperidine/DMF) to suppress this pathway.

Cbz Hydrogenolysis Failure

Issue: Cbz removal via catalytic hydrogenation stalls. Cause: Catalyst poisoning by sulfur (thioethers, thiols) or basic amines. Solution:

  • Use Pd(OH)₂ (Pearlman's Catalyst) instead of Pd/C.

  • Add an acid scavenger (e.g., acetic acid) if the amine product poisons the catalyst.

  • Switch to Transfer Hydrogenation : Cyclohexene or Ammonium Formate with Pd/C.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • BenchChem. (2025).[2][6] A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups. Link

  • Creative Peptides. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link

Sources

Comparative Technical Guide: Phenoxy-piperidine vs. Benzyl-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Scaffold Divergence

In the development of neuroactive agents—particularly for Alzheimer’s Disease (AD) and cognitive disorders—the piperidine ring is a privileged structure. However, the linker connecting this pharmacophore to the aromatic lipophilic moiety dictates the drug's fate.

This guide compares two dominant subclasses:

  • N-Benzyl-piperidines: Represented by the gold-standard Donepezil (Aricept). Known for high potency and deep penetration into the catalytic active site (CAS).

  • Phenoxy-alkyl-piperidines: Emerging alternatives designed to modulate lipophilicity, target the Peripheral Anionic Site (PAS), or introduce multi-target activity (e.g., Sigma-1, H3 receptors).

Core Distinction: While benzyl-piperidines offer superior single-target potency (nanomolar affinity), phenoxy-piperidines provide a versatile tether for dual-binding strategies, often sacrificing raw potency for improved selectivity profiles or multi-modal action.

Structural Biology & Binding Mechanics

The efficacy of these derivatives relies on their ability to navigate the 20 Å deep gorge of the Acetylcholinesterase enzyme.

The Benzyl-Piperidine Mechanism (The "Anchor")
  • Binding Mode: The benzyl moiety acts as a hydrophobic anchor. It penetrates deep into the CAS, engaging in critical

    
     stacking interactions with Trp86  and Phe330 .
    
  • Cation-

    
     Interaction:  The charged nitrogen of the piperidine ring forms a high-energy cation-
    
    
    
    bond with Phe330 , stabilizing the complex.
  • Limitation: The rigid methylene linker limits the molecule's ability to simultaneously interact strongly with the PAS (located at the gorge entrance) without significant structural extension.

The Phenoxy-Piperidine Mechanism (The "Bridge")
  • Binding Mode: The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with mid-gorge residues (e.g., Phe295 ).

  • Flexibility: The alkyl-ether chain (typically 2-4 carbons) provides rotational freedom, allowing the aromatic "head" group to orient towards the PAS (residues Trp286 , Tyr72 ) while the piperidine remains in the CAS.

  • Selectivity Shift: This scaffold often shows increased affinity for Butyrylcholinesterase (BuChE) compared to the highly AChE-selective benzyl analogs.

Visualizing the Interaction Logic

BindingMechanism cluster_0 Scaffold Type cluster_1 AChE Binding Site Benzyl N-Benzyl-Piperidine (Donepezil-like) CAS Catalytic Anionic Site (Deep Gorge) Benzyl->CAS Strong Pi-Pi Stacking (Trp86, Phe330) MidGorge Mid-Gorge Region Benzyl->MidGorge Minimal Interaction Phenoxy Phenoxy-Alkyl-Piperidine (Ether Linker) Phenoxy->CAS Cation-Pi Interaction Phenoxy->MidGorge H-Bonding (Ether O) PAS Peripheral Anionic Site (Gorge Entrance) Phenoxy->PAS Dual Binding Potential CAS->PAS 20 Angstrom Distance

Figure 1: Comparative binding topology. Benzyl derivatives anchor deeply in the CAS, while phenoxy derivatives utilize the ether linker to bridge the CAS and PAS.

Pharmacological Performance Matrix

The following data synthesizes comparative studies, specifically focusing on inhibition constants (


) and selectivity ratios.
FeatureBenzyl-Piperidine (Ref: Donepezil)Phenoxy-Piperidine (Ref: Analog 5c)Implications
AChE Potency (

)
5.7 nM - 12.7 nM 0.5 µM - 5.0 µM Benzyl is ~100x more potent for pure AChE inhibition.
BuChE Affinity Low (>10 µM)Moderate to HighPhenoxy analogs are better for dual AChE/BuChE inhibition.
Selectivity (AChE/BuChE) High (>1000-fold)Low to ModeratePhenoxy is preferred when BuChE inhibition is desired (late-stage AD).
LogP (Lipophilicity) 3.0 - 4.52.5 - 3.8Phenoxy ethers are generally more polar, improving solubility.
BBB Permeability HighModerateEther oxygen reduces lipophilicity, potentially lowering passive transport.

Key Insight: If the goal is picomolar/nanomolar potency , the benzyl-piperidine scaffold is superior. If the goal is multi-targeting (e.g., inhibiting A


 aggregation via PAS binding), the phenoxy scaffold is the preferred starting point.

ADME & Metabolic Stability

Metabolic Hotspots
  • Benzyl-Piperidines: Susceptible to CYP450-mediated oxidation at the benzyl methylene position and the piperidine ring. However, the C-N bond is relatively robust.

  • Phenoxy-Piperidines: The ether linker introduces a risk of O-dealkylation . CYP enzymes can rapidly cleave the ether bond, detaching the pharmacophore from the aromatic head group. This often results in a shorter half-life (

    
    ) compared to the all-carbon benzyl skeleton.
    
pKa and Solubility

The basicity of the piperidine nitrogen is influenced by the linker.

  • Benzyl (Methylene): Electron-donating effect increases pKa (~9.0–9.5), ensuring the nitrogen is protonated at physiological pH (essential for cation-

    
     binding).
    
  • Phenoxy (Ether): The oxygen atom (2-3 carbons away) exerts a weak inductive withdrawing effect, slightly lowering pKa. This can be advantageous for solubility but may weaken the crucial ionic interaction in the CAS.

Experimental Protocols

Synthesis: Divergent Pathways
  • Benzyl Route: Reductive amination of piperidine with benzaldehyde OR nucleophilic substitution with benzyl bromide (

    
    ).
    
  • Phenoxy Route: Requires a two-step sequence:

    • Williamson ether synthesis (Phenol + Dibromoalkane

      
       Phenoxy-alkyl-bromide).
      
    • N-alkylation of piperidine with the phenoxy-alkyl-bromide.

Validated Assay Protocol: Modified Ellman’s Method

To objectively compare these derivatives, use this self-validating protocol. This minimizes false positives caused by spontaneous hydrolysis or "oximolysis" (interaction with oximes).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (Sigma-Aldrich), diluted to 1 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATChI), 14 mM.[1]

  • Chromogen: DTNB (Ellman's Reagent), 10 mM.[1]

  • Stop Solution: 5% SDS (optional for endpoint assays).

Step-by-Step Workflow:

  • Blanking: In a 96-well plate, add 140 µL Buffer + 20 µL DTNB + 20 µL Substrate (ATChI). Measure absorbance at 412 nm to establish background hydrolysis.

  • Inhibitor Incubation:

    • Add 140 µL Buffer.[1]

    • Add 20 µL Enzyme solution.

    • Add 20 µL Test Compound (dissolved in DMSO, final concentration range

      
       to 
      
      
      
      M).
    • Critical: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL ATChI (Substrate).

  • Kinetic Measurement: Immediately read Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Validation:

    • Positive Control: Donepezil (should yield

      
       nM).
      
    • Negative Control: DMSO only (100% Activity).

Calculation:



Assay Logic Diagram

EllmanProtocol cluster_incubation Pre-Incubation (Equilibrium) Start Start Protocol Prep Prepare Reagents (pH 8.0 Buffer, DTNB, ATChI) Start->Prep Mix Mix Enzyme + Inhibitor (20 µL each) Prep->Mix Wait Wait 15 Mins @ 25°C Mix->Wait Initiate Add Substrate (ATChI) Initiate Hydrolysis Wait->Initiate Reaction Thiocholine + DTNB -> TNB (Yellow) Initiate->Reaction Read Kinetic Read @ 412nm (0-5 mins) Reaction->Read Calc Calculate Slope (Vmax) Determine IC50 Read->Calc

Figure 2: Workflow for the modified Ellman's Assay.[2] Kinetic reading is preferred over endpoint to rule out substrate depletion artifacts.

Decision Framework: Which Scaffold to Choose?

ScenarioRecommended ScaffoldRationale
Lead Optimization (Potency) Benzyl-Piperidine The rigid benzyl group maximizes hydrophobic packing in the CAS, yielding single-digit nanomolar potency.
Multi-Targeting (AChE + BuChE) Phenoxy-Piperidine The ether linker flexibility allows the molecule to adapt to the wider gorge of BuChE.
Reducing Toxicity Phenoxy-Piperidine Often shows lower general cytotoxicity; the ether oxygen increases polarity, aiding clearance.
CNS Penetration Benzyl-Piperidine Higher lipophilicity generally correlates with better passive BBB diffusion, though metabolic liability is higher.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link

  • Saeedi, M., et al. (2022).[1] "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride." Frontiers in Chemistry. Link

  • Asadi, M., et al. (2019).[3][4] "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases." Scientific Reports. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[5] Biochemical Pharmacology. Link

  • BenchChem Protocols. (2025). "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition." Link

Sources

A Senior Application Scientist's Guide to Validating Mechanism of Action with Competitive Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug candidate's mechanism of action (MoA) is a cornerstone of preclinical development. Competitive binding assays are a powerful and versatile tool in this endeavor, providing quantitative insights into how a test compound interacts with its intended target.[1][2] This guide offers an in-depth comparison of various competitive binding methodologies, supported by experimental data and protocols, to empower you to make informed decisions for your MoA validation studies.

The Core Principle: A Tripartite Interaction

Competitive binding assays are predicated on a simple yet elegant principle: the competition between a labeled ligand (the "tracer") and an unlabeled test compound for a finite number of binding sites on a target molecule (e.g., a receptor, enzyme, or protein).[1] By measuring the displacement of the labeled tracer by increasing concentrations of the test compound, we can determine the test compound's relative binding affinity.[1][3] This provides strong evidence for direct target engagement, a critical component of MoA validation.

Competitive Binding Mechanism cluster_0 Initial State: Tracer Bound cluster_1 Competition cluster_2 Final State: Inhibitor Bound T Tracer TR Tracer-Receptor Complex T->TR Binds R Receptor R->TR Binds I Inhibitor (Test Compound) R2 Receptor I->R2 Competes with Tracer IR Inhibitor-Receptor Complex I2 Inhibitor I2->IR Binds R3 Receptor R3->IR Binds T_free Free Tracer

Caption: The competitive binding process.

A Comparative Overview of Key Methodologies

The choice of a competitive binding assay format depends on several factors, including the nature of the target, the availability of labeled ligands, throughput requirements, and the desired level of mechanistic detail. Here, we compare some of the most widely used techniques.

Assay FormatPrincipleKey AdvantagesKey Disadvantages
Radioligand Binding Assay (RBA) A radiolabeled ligand competes with the test compound. Bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.[3][4]High sensitivity, well-established, considered a "gold standard."Requires handling of radioactive materials, generates radioactive waste, lower throughput.[5]
Fluorescence Polarization (FP) A small fluorescently labeled tracer, when bound to a larger target molecule, rotates more slowly, resulting in a higher polarization of emitted light.[6][7] Competition by a test compound displaces the tracer, leading to a decrease in fluorescence polarization.[6]Homogeneous (no-wash) format, amenable to high-throughput screening (HTS), non-radioactive.[7]Requires a significant size difference between the tracer and the target, potential for interference from fluorescent compounds.[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A donor fluorophore on one binding partner excites an acceptor fluorophore on the other when in close proximity, resulting in a FRET signal.[9] A test compound disrupts this interaction, leading to a loss of FRET.[10]Homogeneous format, high sensitivity, low background, and reduced interference from compound fluorescence.[9]Requires labeling of two components, can have a low dynamic range.[9]
Surface Plasmon Resonance (SPR) The binding of an analyte to a ligand immobilized on a sensor surface causes a change in the refractive index, which is detected in real-time.[11][12]Label-free, provides kinetic data (association and dissociation rates), can determine binding affinity and stoichiometry.[11][13]Requires specialized instrumentation, immobilization of the target may alter its conformation, can be challenging for low molecular weight compounds.[2][12]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules.[14]Label-free, provides a complete thermodynamic profile of the binding interaction (enthalpy, entropy, and stoichiometry), considered a "gold standard" for affinity determination.[15][16]Requires relatively large amounts of purified protein, lower throughput, sensitive to buffer composition.[15]
Experimental Deep Dive: Protocols and Data Interpretation

To provide a practical understanding, we present detailed protocols for two commonly employed competitive binding assays: the Radioligand Binding Assay and the Fluorescence Polarization Assay.

This protocol is a standard filtration-based assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR) in a membrane preparation.

I. Materials and Reagents:

  • Receptor Source: Cell membranes expressing the target GPCR.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-dopamine for dopamine receptors).

  • Test Compound: Unlabeled compound to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates with glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

II. Experimental Workflow:

RBA Workflow A 1. Prepare Reagents - Dilute membranes, radioligand, and test compounds in assay buffer. B 2. Assay Plate Incubation - Add membranes, radioligand, and varying concentrations of test compound to a 96-well plate. - Incubate to reach equilibrium. A->B C 3. Filtration - Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. B->C D 4. Washing - Wash filters with ice-cold wash buffer to remove unbound radioligand. C->D E 5. Scintillation Counting - Dry the filter plate, add scintillation cocktail, and count radioactivity. D->E F 6. Data Analysis - Plot specific binding vs. log[test compound] - Fit a sigmoidal dose-response curve to determine the IC50. E->F

Caption: A typical Radioligand Binding Assay workflow.

III. Step-by-Step Methodology:

  • Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the following in order: assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.[4][5] Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

IV. Data Analysis and Interpretation: The raw data (counts per minute, CPM) is used to calculate specific binding: Specific Binding = Total Binding - Non-specific Binding

Plot the specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[3] The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

This protocol describes a homogeneous assay to screen for inhibitors of a protein-peptide interaction.

I. Materials and Reagents:

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A fluorescently labeled peptide or small molecule known to bind the target protein.

  • Test Compounds: Library of potential inhibitors.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20.

  • Black, low-volume 384-well plates.

  • A plate reader with fluorescence polarization capabilities.

II. Experimental Workflow:

FP Assay Workflow A 1. Reagent Preparation - Dilute target protein, fluorescent tracer, and test compounds in assay buffer. B 2. Assay Plate Setup - Add assay buffer, fluorescent tracer, and varying concentrations of test compounds to a 384-well plate. A->B C 3. Initiation of Reaction - Add the target protein to all wells to start the binding reaction. B->C D 4. Incubation - Incubate the plate at room temperature to allow the binding to reach equilibrium. C->D E 5. Fluorescence Polarization Reading - Measure the fluorescence polarization of each well using a plate reader. D->E F 6. Data Analysis - Plot the change in millipolarization (mP) vs. log[test compound]. - Fit a sigmoidal dose-response curve to determine the IC50. E->F

Caption: A typical Fluorescence Polarization Assay workflow.

III. Step-by-Step Methodology:

  • Optimization: First, determine the optimal concentrations of the target protein and fluorescent tracer. This is typically done by titrating the protein against a fixed concentration of the tracer to find a protein concentration that gives a robust signal window (e.g., 75% of maximal binding).[17]

  • Assay Setup: In a 384-well plate, add the assay buffer, fluorescent tracer (at its predetermined optimal concentration), and serial dilutions of the test compounds.

  • Reaction Initiation: Add the target protein (at its optimal concentration) to all wells to initiate the binding reaction. Include control wells with tracer only (minimum polarization) and tracer plus protein (maximum polarization).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 30-60 minutes at room temperature), protected from light.

  • Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

IV. Data Analysis and Interpretation: The output is typically in millipolarization (mP) units. The data is plotted as the change in mP versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.[6] This IC50 is a measure of the test compound's potency in displacing the fluorescent tracer.

Ensuring Scientific Integrity: A Self-Validating System

For your competitive binding data to be trustworthy, the experimental design must incorporate self-validating principles.

  • Appropriate Controls: Always include positive and negative controls. A known inhibitor of the target should be used as a positive control to validate the assay's performance. A negative control compound, known not to bind the target, should show no competitive activity.

  • Determination of Non-Specific Binding: Accurately determining non-specific binding is crucial for calculating the true specific binding. This is typically achieved by including a high concentration of a known unlabeled ligand that saturates all specific binding sites.[5]

  • Equilibrium Conditions: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined by performing a time-course experiment.[5]

  • Orthogonal Validation: Whenever possible, validate hits from a primary screen using an orthogonal assay that employs a different detection technology.[18] For example, a hit from an FP screen could be confirmed using SPR or ITC. This helps to eliminate artifacts specific to the primary assay format.

Conclusion: A Powerful Tool for MoA Elucidation

Competitive binding assays are an indispensable tool in the drug discovery and development toolkit. By providing a quantitative measure of a compound's affinity for its target, these assays offer direct evidence of target engagement, a critical step in validating the mechanism of action. The choice of assay format should be guided by the specific research question, the nature of the target, and the available resources. By following robust, well-controlled protocols and employing orthogonal validation strategies, researchers can generate high-quality, reliable data to confidently advance their drug candidates.

References

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